molecular formula C10H8ClN B1601894 1-Chloro-8-methylisoquinoline CAS No. 174873-81-5

1-Chloro-8-methylisoquinoline

Cat. No.: B1601894
CAS No.: 174873-81-5
M. Wt: 177.63 g/mol
InChI Key: NUJXXDFSXKXXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-8-methylisoquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-8-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJXXDFSXKXXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570671
Record name 1-Chloro-8-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174873-81-5
Record name 1-Chloro-8-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-8-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-8-methylisoquinoline: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 1-Chloro-8-methylisoquinoline is a key building block in this context, offering a reactive handle at the 1-position for further functionalization and a methyl group at the 8-position that can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of this compound, drawing upon established chemical principles and data from closely related analogues.

Core Chemical Properties

This compound is a halogenated aromatic heterocyclic compound. Below is a summary of its fundamental properties.

PropertyValueSource(s)
CAS Number 174873-81-5[1][2]
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1][2]
Appearance Likely a powder[1]
SMILES Cc1cccc2ccnc(Cl)c12[1]
InChI Key NUJXXDFSXKXXLS-UHFFFAOYSA-N[1]

Plausible Synthesis Pathway

Synthesis of 8-Methylisoquinolin-1(2H)-one

The synthesis of the key intermediate, 8-methylisoquinolin-1(2H)-one, can be achieved through various methods. One common approach is the cyclization of a suitably substituted precursor. While a specific procedure for 8-methylisoquinolin-1(2H)-one was not found, the general principle often involves the construction of the isoquinolinone core from a substituted benzamide or benzoic acid derivative[3].

Chlorination of 8-Methylisoquinolin-1(2H)-one

The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation. This is typically achieved by treating the lactam with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • To a stirred solution of 8-methylisoquinolin-1(2H)-one (1.0 equivalent) in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), add phosphorus oxychloride (3-5 equivalents).

  • The reaction mixture is heated to reflux (typically 100-110 °C) for several hours.

  • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

This protocol is based on a similar procedure for the synthesis of 1-chloro-4-methylisoquinoline, which involves refluxing the corresponding isoquinolin-1-one with phosphorus oxychloride[4].

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Precursor Suitable o-toluic acid or o-toluidine derivative Intermediate 8-Methylisoquinolin-1(2H)-one Precursor->Intermediate Cyclization Product This compound Intermediate->Product POCl₃ or PCl₅

Caption: Plausible synthetic pathway for this compound.

Chemical Reactivity and Potential Applications in Drug Discovery

The chlorine atom at the 1-position of the isoquinoline ring is the primary site of reactivity, making it a versatile handle for introducing a wide array of substituents. This reactivity is analogous to that of other 1-chloroisoquinolines and is primarily governed by its susceptibility to nucleophilic substitution and its utility in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack. Consequently, the chlorine atom can be displaced by a variety of nucleophiles.

  • Amination: Reaction with primary or secondary amines can introduce diverse amino groups, a common strategy in the synthesis of bioactive molecules.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.

  • Thiolation: Reaction with thiols or their corresponding thiolates can be used to introduce sulfur-containing moieties.

The rates of these reactions are influenced by the nature of the nucleophile and the reaction conditions[5][6][7].

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C1 position of the isoquinoline and a carbon atom of an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents[8][9][10].

A general procedure for the Suzuki coupling of a chloro-heteroaromatic compound involves the following steps:

  • In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • An appropriate solvent system (e.g., dioxane/water, toluene, or DMF) is added.

  • The reaction mixture is heated (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by partitioning between water and an organic solvent.

  • The product is isolated from the organic phase and purified by chromatography.

Suzuki_Coupling Start This compound Product 1-Aryl/Alkyl-8-methylisoquinoline Start->Product Pd Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Product

Caption: Generalized Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and aliphatic amines, under relatively mild conditions[11][12][13][14]. This is a highly valuable transformation in drug discovery for the synthesis of compound libraries with diverse amine functionalities.

A typical procedure for the Buchwald-Hartwig amination is as follows:

  • Under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equivalent), the desired amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

  • An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.

  • The reaction mixture is heated (typically between 80-110 °C) until completion.

  • The reaction is then cooled, quenched, and the product is extracted and purified.

Buchwald_Hartwig_Amination Start This compound Product 1-(R¹R²N)-8-methylisoquinoline Start->Product Pd Catalyst, Ligand, Base Amine R¹R²NH Amine->Product

Caption: Generalized Buchwald-Hartwig amination reaction.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The methyl group would appear as a singlet, likely in the range of δ 2.5-2.8 ppm. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) would be significantly deshielded.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of functional groups at the 1-position, enabling the exploration of diverse chemical space. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and utilization based on established chemical principles and the behavior of closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Chloro-8-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This technical guide provides a comprehensive analysis of 1-chloro-8-methylisoquinoline, a derivative poised for significant application in drug discovery and development. While specific literature on this exact isomer is limited, this document leverages established principles of physical organic chemistry, predictive modeling, and extensive data on analogous structures to offer a detailed exploration of its molecular architecture, a robust protocol for its synthesis, an analysis of its chemical reactivity, and its potential as a versatile building block for creating novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the unique properties of this compound.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

Isoquinoline and its derivatives are classified as "privileged structures" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets.[1] The presence of the nitrogen atom introduces a key site for hydrogen bonding and alters the electronic distribution of the fused aromatic system, influencing its pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as the chloro group at the 1-position and the methyl group at the 8-position, provides strategic vectors for modulating steric, electronic, and lipophilic characteristics. The chlorine atom, in particular, is a common feature in over 250 FDA-approved drugs and serves not only to modify biological activity but also as a versatile chemical handle for further molecular elaboration.[2] this compound thus represents a valuable, yet underexplored, starting material for generating libraries of novel compounds with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The defining features of this compound are its planar, bicyclic aromatic core, the electron-withdrawing chloro substituent at the C1 position, and the methyl group at the C8 position. The C1 position in the isoquinoline ring is electronically analogous to the alpha-position of pyridine, making it susceptible to nucleophilic attack. The chlorine atom further activates this position, rendering it an excellent electrophilic site. The peri-positioned C8-methyl group can exert a significant steric and electronic influence on the reactivity of the nearby nitrogen atom and the C1 position, potentially affecting reaction kinetics and the conformational preferences of derivatives.

Key Identifiers and Computed Properties

Quantitative data for this compound has been compiled from reputable chemical databases and predictive models.

PropertyValueSource
CAS Number 174873-81-5American Elements[3]
Molecular Formula C₁₀H₈ClNPubChem[4]
Molecular Weight 177.63 g/mol American Elements[3]
InChIKey NUJXXDFSXKXXLS-UHFFFAOYSA-NPubChem[4]
SMILES Cc1cccc2ccnc(Cl)c12PubChem[4]
Predicted XlogP 3.4PubChem[4]
Monoisotopic Mass 177.03453 DaPubChem[4]
Spectroscopic Signature Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline core. A sharp singlet corresponding to the three protons of the C8-methyl group would appear in the upfield region (typically δ 2.5-3.0 ppm). The precise chemical shifts and coupling constants can be predicted using computational software.[5][6][7] For comparison, the parent compound, 8-methylquinoline, shows a methyl singlet at δ 2.825 ppm and aromatic protons between δ 7.38 and 8.94 ppm.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals. The carbon bearing the chlorine (C1) is expected to be significantly downfield. The methyl carbon will appear as a characteristic upfield signal.

  • Mass Spectrometry: The mass spectrum will show a distinctive molecular ion peak (M⁺) and a prominent M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature for a molecule containing one chlorine atom. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₈ClN with high accuracy (calculated exact mass: 177.0345).[4]

Synthesis and Purification

A definitive, published protocol for the synthesis of this compound is not available. However, a robust and highly plausible synthetic route can be designed based on well-established chemical transformations of the isoquinoline core. The most logical approach involves the chlorination of the corresponding lactam, 8-methylisoquinolin-1(2H)-one.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from 8-methylquinoline. This pathway is logical as 8-methylquinoline is a commercially available starting material.[9]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination A 8-Methylquinoline B 8-Methylisoquinolin-1(2H)-one A->B Oxidizing Agent (e.g., K₃[Fe(CN)₆]) C This compound B->C Chlorinating Agent (e.g., POCl₃ or (COCl)₂)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis relies on careful monitoring and characterization at each stage.

Step 1: Synthesis of 8-Methylisoquinolin-1(2H)-one

  • Reaction Setup: To a solution of 8-methylquinoline (1.0 eq) in a suitable solvent like aqueous potassium hydroxide, add potassium ferricyanide (K₃[Fe(CN)₆]) (approx. 4.0 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude 8-methylisoquinolin-1(2H)-one can be purified further by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 8-methylisoquinolin-1(2H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Extraction: Neutralize the acidic aqueous solution with a base (e.g., Na₂CO₃ or NaOH solution) until pH > 8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the C1 carbon. The chlorine atom is an excellent leaving group, making the molecule a versatile substrate for nucleophilic aromatic substitution (SₙAr) reactions.[10] This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

The general mechanism for SₙAr involves the attack of a nucleophile at the C1 position, forming a tetrahedral intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.[10] The rate of these reactions is enhanced by the electron-withdrawing nature of the ring nitrogen.

Key Transformations

This compound can be readily converted into a wide array of derivatives, providing access to diverse chemical space.

G cluster_0 Derivative Classes A This compound B 1-Amino Derivatives A->B  R₂NH / Base   C 1-Alkoxy/Aryloxy Derivatives A->C  ROH / Base   D 1-Alkyl/Aryl Derivatives (Cross-Coupling) A->D  R-B(OH)₂ / Pd Catalyst   E 1-Thioether Derivatives A->E  RSH / Base  

Caption: Key nucleophilic substitution and cross-coupling reactions.

  • Amination: Reaction with primary or secondary amines, often in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMSO, DMF), yields 1-amino-8-methylisoquinoline derivatives.[10]

  • Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a strong base (e.g., NaH) provides access to ether derivatives.

  • Suzuki-Miyaura Cross-Coupling: As a chloro-heteroarene, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions with boronic acids or esters, enabling the introduction of a wide range of alkyl or aryl groups at the C1 position.[11][12]

  • Thiolation: Reaction with thiols under basic conditions can be used to synthesize 1-thioether derivatives.

Potential Applications in Drug Development

The this compound scaffold is a launchpad for developing novel therapeutic agents. By leveraging the SₙAr and cross-coupling reactions described above, medicinal chemists can rapidly synthesize large libraries of analogues for screening.

Scaffold for Targeted Libraries

The core structure can be used as a central scaffold, with diversity introduced at the C1 position. This approach is highly efficient for structure-activity relationship (SAR) studies.

G cluster_R R-Group Diversity (via C1 Substitution) Core This compound (Core Scaffold) Library Diverse Compound Library Core->Library Parallel Synthesis R1 Amines R1->Library R2 Alcohols R2->Library R3 Aryl Boronic Acids R3->Library R4 Thiols R4->Library Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Library->Screening Hit Hit Compounds Screening->Hit

Caption: Workflow for utilizing the scaffold in drug discovery.

Therapeutic Areas of Interest

Based on the established pharmacology of the broader isoquinoline class, derivatives of this compound are promising candidates for several therapeutic areas:

  • Oncology: Many isoquinoline derivatives exhibit potent anticancer activity by targeting key cellular pathways, such as inhibiting protein kinases or topoisomerases.[11][13] The ability to functionalize the C1 position allows for the precise tuning of interactions within the ATP-binding pocket of kinases, for example.

  • Antimicrobial Agents: The isoquinoline core is present in various natural and synthetic antimicrobial compounds. Derivatives could be developed as novel antibacterial or antifungal agents.

  • Neurodegenerative Diseases: Certain substituted isoquinolines have been investigated for their neuroprotective properties, often linked to their ability to chelate metal ions or modulate specific enzyme activities in the central nervous system.

Conclusion

This compound is a strategically designed molecule that combines the privileged isoquinoline scaffold with a highly versatile reactive handle. Its molecular structure is primed for facile chemical modification via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide has provided a comprehensive overview of its structural and electronic properties, a plausible and detailed synthetic protocol, and a clear roadmap for its application in medicinal chemistry. For researchers in drug discovery, this compound represents a valuable and efficient starting point for the synthesis of novel, diverse, and biologically active compounds.

References

1-Chloro-8-methylisoquinoline synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Chloro-8-methylisoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline core is a prevalent pharmacophore in numerous bioactive compounds, and the specific substitution pattern of this compound makes it a valuable intermediate for creating diverse molecular libraries.[1][2] This document emphasizes the most scientifically sound and commonly employed synthetic strategy, which proceeds through the formation of an 8-methylisoquinolin-1(2H)-one intermediate, followed by a robust chlorination step. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Strategic Overview and Retrosynthesis

The synthesis of this compound is most effectively approached by disconnecting the carbon-chlorine bond. This retrosynthetic analysis identifies 8-methylisoquinolin-1(2H)-one as the immediate and critical precursor. The C1-position of the isoquinolinone tautomer (an N-acyl imine) is readily converted to the corresponding 1-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

The 8-methylisoquinolin-1(2H)-one core can then be constructed via a classical isoquinoline synthesis. The Bischler-Napieralski reaction is particularly well-suited for this purpose.[3][4] This powerful cyclization reaction forms the dihydroisoquinoline ring from a β-arylethylamide. Subsequent oxidation or rearrangement furnishes the desired isoquinolinone. This multi-step, yet reliable, pathway forms the core of our discussion.

Logical Flow Diagram

G Target This compound Intermediate1 8-Methylisoquinolin-1(2H)-one Target->Intermediate1 Chlorination (POCl₃) Intermediate2 N-[2-(2-Methylphenyl)ethyl]acetamide Intermediate1->Intermediate2 Bischler-Napieralski Cyclization & Aromatization StartingMaterials 2-(2-Methylphenyl)ethylamine + Acetylating Agent Intermediate2->StartingMaterials Amide Formation G cluster_0 Step 1: Activation of Amide with POCl₃ cluster_1 Step 2: Formation of Nitrilium Ion cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization & Final Product Formation Amide Amide Precursor IntermediateA Activated Intermediate Amide->IntermediateA + POCl₃ - HCl POCl3 POCl₃ IntermediateB Nitrilium Ion (Electrophile) IntermediateA->IntermediateB - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate IntermediateB->Cyclized Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline - H⁺ Isoquinolinone 8-Methylisoquinolin-1(2H)-one Dihydroisoquinoline->Isoquinolinone [O] / Rearrangement (during workup) G cluster_0 Step 1: Tautomerization & O-Phosphorylation cluster_1 Step 2: Nucleophilic Attack by Chloride Isoquinolinone 8-Methylisoquinolin-1(2H)-one (Lactam Form) Lactim Isoquinolin-1-ol (Lactim Tautomer) Isoquinolinone->Lactim Tautomerization PhosphateEster Phosphate Ester Intermediate Lactim->PhosphateEster + POCl₃ Target This compound PhosphateEster->Target SɴAr Chloride Cl⁻ Chloride->PhosphateEster

References

An In-depth Technical Guide to 1-Chloro-8-methylisoquinoline: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif central to numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of 1-Chloro-8-methylisoquinoline, a key synthetic intermediate whose strategic functionalization enables the construction of diverse molecular architectures for drug discovery. We will delve into its nomenclature, physicochemical properties, robust synthetic and purification protocols, characteristic chemical reactivity, and its significant role as a building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their scientific endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated derivative of the isoquinoline ring system. The chlorine atom at the C1 position is highly activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it an exceptionally useful handle for synthetic diversification.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 174873-81-5[1][3]
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1]
Monoisotopic Mass 177.03453 Da[2]
Canonical SMILES CC1=C2C(=CC=C1)C=CN=C2Cl[2]
InChI Key NUJXXDFSXKXXLS-UHFFFAOYSA-N[2]

Synthesis and Purification: A Practical Approach

The synthesis of 1-chloro-isoquinolines is most commonly and efficiently achieved through the chlorination of the corresponding isoquinolin-1(2H)-one precursor. This transformation is a cornerstone of heterocyclic chemistry, leveraging readily available and potent chlorinating agents.

Synthetic Rationale and Strategy

The conversion of an isoquinolinone (a cyclic amide or lactam) to a 1-chloro-isoquinoline proceeds via the activation of the carbonyl oxygen. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphoryl chloride and phosphorus pentachloride serve a dual purpose: they act as both the activating agent and the chloride source. The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion to yield the desired product. This method is widely applicable to a range of substituted isoquinolinones and quinolinones.[4][5]

G Precursor 8-Methylisoquinolin-1(2H)-one (Precursor) Reaction Reaction Under Reflux Precursor->Reaction Reagent Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) Reagent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product This compound (Final Product) Workup->Product G cluster_0 Key Reactivity Pathways Start This compound SNAr_reagent Nucleophile (e.g., R-NH₂, R-OH, R-SH) Start->SNAr_reagent SNAr Suzuki_reagent Boronic Acid/Ester (R-B(OH)₂) + Pd Catalyst Start->Suzuki_reagent Suzuki Coupling SNAr_product 1-Substituted Product (Amine, Ether, Thioether) SNAr_reagent->SNAr_product Suzuki_product 1-Aryl/Alkyl Product (C-C Bond Formation) Suzuki_reagent->Suzuki_product

References

The Research Potential of 1-Chloro-8-methylisoquinoline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds with significant biological activities.[1][2] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline alkaloids have long been a source of inspiration for the development of novel therapeutics.[3] In contemporary drug discovery, the isoquinoline scaffold is recognized as a "privileged structure," owing to its ability to interact with a diverse range of biological targets, including enzymes and receptors.[4] This guide focuses on a specific, under-explored derivative, 1-Chloro-8-methylisoquinoline , and delineates its potential research applications, particularly in the realm of oncology and kinase inhibition. The strategic placement of a chloro group at the 1-position and a methyl group at the 8-position is hypothesized to confer unique chemical and biological properties, making it a compelling starting point for the design of novel therapeutic agents.

Chemical Properties and Synthesis of this compound

Physicochemical Properties
PropertyValueSource
CAS Number 174873-81-5
Molecular Formula C₁₀H₈ClN[5]
Molecular Weight 177.63 g/mol [6]
Predicted XlogP 3.4[5]
Appearance Inferred to be a solid at room temperatureN/A
Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted isoquinolines. The most common approach involves the N-oxidation of the corresponding isoquinoline followed by chlorination.[7][8]

Hypothetical Two-Step Synthesis:

Step 1: N-oxidation of 8-methylisoquinoline

  • Rationale: The initial step involves the activation of the isoquinoline ring towards nucleophilic attack at the 1-position. N-oxidation increases the electrophilicity of the C1 carbon, facilitating the subsequent chlorination.

  • Protocol:

    • Dissolve 8-methylisoquinoline in a suitable aprotic solvent, such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methylisoquinoline N-oxide.

Step 2: Chlorination of 8-methylisoquinoline N-oxide

  • Rationale: The N-oxide is then treated with a chlorinating agent to introduce the chlorine atom at the 1-position. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[7]

  • Protocol:

    • To the crude 8-methylisoquinoline N-oxide, slowly add an excess of phosphorus oxychloride (POCl₃) at 0 °C.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base, such as sodium carbonate, until a neutral pH is achieved.

    • Extract the product with an organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

DOT Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: N-oxidation cluster_1 Step 2: Chlorination 8-methylisoquinoline 8-methylisoquinoline N-oxidation N-oxidation 8-methylisoquinoline->N-oxidation m-CPBA m-CPBA m-CPBA->N-oxidation 8-methylisoquinoline N-oxide 8-methylisoquinoline N-oxide N-oxidation->8-methylisoquinoline N-oxide Chlorination Chlorination 8-methylisoquinoline N-oxide->Chlorination POCl3 POCl3 POCl3->Chlorination This compound This compound Chlorination->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Research Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The presence of the reactive 1-chloro group allows for further functionalization, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

A Scaffold for Novel Kinase Inhibitors in Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The isoquinoline and quinoline cores are prevalent in a number of clinically approved kinase inhibitors.[9] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a key interaction for many inhibitors.[4]

Hypothesized Mechanism of Action:

The 1-chloro substituent can serve a dual purpose. It can act as a handle for introducing various side chains through nucleophilic substitution reactions to explore the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. Furthermore, the chloro group can potentially act as a warhead for covalent irreversible inhibition by reacting with a nearby cysteine residue in the ATP-binding pocket of certain kinases. The 8-methyl group, located in the "upper" region of the isoquinoline ring, can provide beneficial steric interactions within the binding site and improve the compound's metabolic stability.

DOT Diagram of a Hypothesized Kinase Inhibition Mechanism:

G cluster_0 Kinase ATP-Binding Site Hinge_Region Hinge Region (Hydrogen Bonding) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region This compound This compound This compound->Hinge_Region N atom H-bond This compound->Hydrophobic_Pocket Methyl group interaction This compound->Solvent_Front 1-Chloro for derivatization

Caption: Hypothesized binding mode of a this compound-based inhibitor.

Experimental Workflow for Screening as a Kinase Inhibitor:

  • Synthesis of a Focused Library: Utilize the reactivity of the 1-chloro group to synthesize a library of derivatives with diverse substituents at this position.

  • In Vitro Kinase Assays: Screen the parent compound and its derivatives against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, CDKs) to identify initial hits.

  • Cell-Based Assays: Evaluate the antiproliferative activity of the hit compounds in various cancer cell lines.[10][11]

  • Structure-Activity Relationship (SAR) Studies: Analyze the data from the kinase and cell-based assays to understand how different substituents affect activity and selectivity.[12][13]

  • Mechanism of Action Studies: For the most promising leads, conduct further studies to elucidate the mechanism of action, such as determining if inhibition is reversible or irreversible and identifying the specific amino acid interactions through co-crystallization studies.

A Versatile Intermediate for the Synthesis of Fused Heterocyclic Systems

The this compound scaffold can also serve as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. These larger, more rigid structures can exhibit unique biological activities by presenting pharmacophoric elements in a well-defined spatial orientation.

Potential Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The 1-chloro position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

  • Nucleophilic Aromatic Substitution (SNA_r): The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a wide range of functionalized isoquinolines.

  • Annulation Reactions: The combination of the 1-chloro and 8-methyl groups could be exploited in annulation reactions to construct novel polycyclic systems.

Potential as an Antimicrobial Agent

The isoquinoline nucleus is present in several natural and synthetic compounds with antimicrobial properties.[1] The mechanism of action often involves the inhibition of key bacterial enzymes or interference with cell wall synthesis. The lipophilicity conferred by the chloro and methyl groups in this compound may enhance its ability to penetrate bacterial cell membranes. Further investigation into its antimicrobial activity against a panel of pathogenic bacteria and fungi is warranted.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the 1-chloro group make it an ideal scaffold for the generation of diverse chemical libraries. The core hypothesis presented in this guide is that this compound can serve as a valuable starting point for the development of novel kinase inhibitors for the treatment of cancer. The proposed research workflows provide a clear path for the systematic evaluation of this compound and its derivatives. Future research should focus on the synthesis and biological evaluation of a focused library of 1-substituted-8-methylisoquinolines to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.

References

Reactivity profile of the 1-chloro-isoquinoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the 1-Chloro-Isoquinoline Scaffold

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for drug discovery and development. This technical guide provides a comprehensive analysis of the 1-chloro-isoquinoline scaffold, a versatile and highly valuable building block. We will delve into the core principles governing its reactivity, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to unlock the synthetic potential of this important intermediate.

The Strategic Importance of the 1-Chloro-Isoquinoline Core

The reactivity of the 1-chloro-isoquinoline scaffold is primarily dictated by the carbon-chlorine bond at the C1 position. The electron-withdrawing nature of the adjacent ring nitrogen atom significantly activates this position, rendering it susceptible to nucleophilic attack and making it an excellent electrophile for a variety of transformative chemical reactions.[4][5] This inherent reactivity provides a reliable handle for introducing molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

Why the C1 position? Nucleophilic attack at the C1 position generates a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge is delocalized onto the electronegative nitrogen atom, a stabilizing feature that lowers the activation energy of the reaction compared to attack at other positions.[5][6] This electronic predisposition makes the 1-chloro substituent a linchpin for synthetic strategy.

SNAr_Mechanism start 1-Chloro-isoquinoline + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Addition (Rate-Determining) product 1-Substituted-isoquinoline + Cl⁻ intermediate->product Step 2: Elimination (Restores Aromaticity) Palladium_Cycle cluster_legend Key Steps pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add Ar-Cl trans Transmetalation Complex (Pd-II) ox_add->trans R-M red_elim Reductive Elimination trans->red_elim red_elim->pd0 product Coupled Product red_elim->product l1 Oxidative Addition l2 Transmetalation l3 Reductive Elimination Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Anhydrous, Degassed) inert->solvent reaction 4. Reaction (Heat & Stir) solvent->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Workup (Quench, Extract, Wash, Dry) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS) purify->char

References

An In-Depth Technical Guide to the Starting Materials for 8-Methylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, it is present in a variety of biologically active molecules and functional materials. The strategic placement of the methyl group at the 8-position influences the molecule's steric and electronic properties, making it a valuable building block for targeted drug design and the development of novel organic electronics. This guide provides a comprehensive overview of the primary synthetic routes to 8-methylisoquinoline, with a detailed focus on the requisite starting materials and the underlying chemical principles that govern each pathway.

Core Synthetic Strategies and Starting Material Selection

The synthesis of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. The choice of a particular route is often dictated by the availability and cost of the starting materials, the desired substitution pattern, and the scalability of the reaction. For the synthesis of 8-methylisoquinoline, the key challenge lies in the regioselective introduction of the methyl group onto the benzene portion of the isoquinoline scaffold. This is typically achieved by selecting a starting material that already contains the methyl group in the correct position. The most prominent and versatile methods for this purpose are the Pomeranz-Fritsch reaction, the Bischler-Napieralski cyclization, and the Pictet-Spengler reaction. Additionally, methodologies analogous to the Skraup synthesis, traditionally used for quinolines, offer an industrially relevant perspective.

The Pomeranz-Fritsch Reaction: A Direct Approach from Aromatic Aldehydes

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] The reaction proceeds in two main stages: the formation of a Schiff base from an aromatic aldehyde and an aminoacetaldehyde acetal, followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline ring.

Causality of Starting Material Selection

To synthesize 8-methylisoquinoline via this route, the methyl group must be present on the aromatic aldehyde precursor. Therefore, the logical starting materials are 2-methylbenzaldehyde (o-tolualdehyde) and aminoacetaldehyde diethyl acetal . The ortho-position of the methyl group relative to the aldehyde function directs the cyclization to form the desired 8-methylisoquinoline regioisomer.

Experimental Protocol (Adapted from a general Pomeranz-Fritsch synthesis)

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in toluene.

  • Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-(2-methylbenzylidene)aminoacetaldehyde diethyl acetal.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude benzalaminoacetal in a suitable acidic medium, such as concentrated sulfuric acid or a mixture of sulfuric acid and phosphorus pentoxide, with cooling.[3]

  • Carefully heat the mixture to the required temperature (typically ranging from 100 to 160 °C) and maintain for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., concentrated sodium hydroxide) to a pH > 10, keeping the mixture cool.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 8-methylisoquinoline by column chromatography or distillation.

The Bischler-Napieralski Reaction: Building from Phenylethylamides

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[4][5] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4]

Causality of Starting Material Selection

For the synthesis of 8-methylisoquinoline, the starting material must be a β-phenylethylamide with a methyl group at the ortho-position of the aromatic ring. This leads to the selection of N-[2-(2-methylphenyl)ethyl]acetamide . The cyclization occurs at the carbon position ortho to the ethylamine substituent, which is activated by the amide group, leading to the formation of the 8-methyl-3,4-dihydroisoquinoline intermediate.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, N-[2-(2-methylphenyl)ethyl]acetamide

This precursor can be synthesized from o-toluidine in a two-step process.

Step 1: Synthesis of 2-Chloro-N-(o-tolyl)acetamide

  • In a flask, dissolve o-toluidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.1 eq) in dry dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over several hours.

  • Quench the reaction with a dilute sodium bicarbonate solution.

  • Separate the organic layer, wash with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-N-(o-tolyl)acetamide.[6]

Step 2: Reduction to N-[2-(2-methylphenyl)ethyl]acetamide

A suitable reduction method, such as catalytic hydrogenation or reduction with a metal hydride, would be employed to convert the chloroacetamide to the desired ethylamine derivative. A detailed protocol for this specific reduction was not found in the searched literature.

Protocol 2: Bischler-Napieralski Cyclization and Aromatization

  • Dissolve N-[2-(2-methylphenyl)ethyl]acetamide (1.0 eq) in an inert solvent such as toluene or acetonitrile.

  • Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (1.5-2.0 eq), to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated ammonium hydroxide.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain crude 1,8-dimethyl-3,4-dihydroisoquinoline.

  • Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene) and add a dehydrogenating agent such as palladium on carbon (Pd/C).

  • Heat the mixture to reflux to effect aromatization.

  • After completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the resulting 8-methylisoquinoline by column chromatography or distillation.

The Pictet-Spengler Reaction: A Condensation-Cyclization Cascade

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[7][8] Subsequent oxidation is required to yield the aromatic isoquinoline.

Causality of Starting Material Selection

Similar to the Bischler-Napieralski route, the starting amine must contain the methyl group in the desired position. Therefore, 2-(2-methylphenyl)ethylamine is the key starting material. This is then reacted with an aldehyde, typically formaldehyde , to introduce the C1 carbon of the isoquinoline ring.

Experimental Protocol (Adapted from a general Pictet-Spengler synthesis)

Step 1: Pictet-Spengler Cyclization

  • Dissolve 2-(2-methylphenyl)ethylamine (1.0 eq) in a suitable solvent such as water or ethanol.

  • Add an aqueous solution of formaldehyde (1.1 eq).

  • Acidify the reaction mixture with an acid catalyst (e.g., hydrochloric acid or sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring by TLC for the formation of 8-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Cool the reaction mixture and basify with a suitable base.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

Step 2: Aromatization

  • The crude 8-methyl-1,2,3,4-tetrahydroisoquinoline is then subjected to oxidation as described in the Bischler-Napieralski aromatization step (e.g., using Pd/C in a high-boiling solvent) to yield 8-methylisoquinoline.

A Skraup-Type Approach: Industrial Relevance

While the classic Skraup synthesis is used for quinolines, a related vapor-phase reaction has been patented for the production of 8-methylquinoline, a close isomer of the target molecule.[9] This provides insight into a potentially scalable, industrial approach. The reaction involves passing the starting materials over a solid acid catalyst at high temperatures.

Starting Materials for the Analogous 8-Methylquinoline Synthesis
  • 2-Methylaniline (o-Toluidine)

  • Formaldehyde

  • Acetaldehyde

This process highlights the use of simple, readily available starting materials, which is a key consideration in large-scale chemical manufacturing.[9]

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting Material 1Starting Material 2Key Reagents/ConditionsReported/Expected Yield
Pomeranz-Fritsch 2-MethylbenzaldehydeAminoacetaldehyde diethyl acetalConc. H₂SO₄, heatVariable, depends on conditions
Bischler-Napieralski N-[2-(2-methylphenyl)ethyl]acetamide-1. POCl₃, reflux2. Pd/C, heatModerate to good
Pictet-Spengler 2-(2-methylphenyl)ethylamineFormaldehyde1. Acid catalyst, reflux2. Pd/C, heatModerate to good
Skraup-Type (for 8-Methylquinoline) 2-MethylanilineFormaldehyde & AcetaldehydeSolid acid catalyst, >350 °CHigh (for 8-methylquinoline)[9]

Visualizing the Synthetic Pathways

Pomeranz-Fritsch Reaction

Pomeranz_Fritsch SM1 2-Methylbenzaldehyde Intermediate N-(2-methylbenzylidene) aminoacetaldehyde diethyl acetal SM1->Intermediate SM2 Aminoacetaldehyde diethyl acetal SM2->Intermediate Product 8-Methylisoquinoline Intermediate->Product  H₂SO₄, Δ

Caption: Pomeranz-Fritsch synthesis of 8-methylisoquinoline.

Bischler-Napieralski Reaction

Bischler_Napieralski Precursor N-[2-(2-methylphenyl) ethyl]acetamide Dihydroisoquinoline 1,8-Dimethyl-3,4- dihydroisoquinoline Precursor->Dihydroisoquinoline  POCl₃, Δ Product 8-Methylisoquinoline Dihydroisoquinoline->Product  Pd/C, Δ

Caption: Bischler-Napieralski synthesis of 8-methylisoquinoline.

Pictet-Spengler Reaction

Pictet_Spengler SM1 2-(2-methylphenyl) ethylamine Tetrahydroisoquinoline 8-Methyl-1,2,3,4- tetrahydroisoquinoline SM1->Tetrahydroisoquinoline SM2 Formaldehyde SM2->Tetrahydroisoquinoline  H⁺, Δ Product 8-Methylisoquinoline Tetrahydroisoquinoline->Product  Pd/C, Δ

Caption: Pictet-Spengler synthesis of 8-methylisoquinoline.

Conclusion

The synthesis of 8-methylisoquinoline can be approached through several well-established synthetic routes, each with its own set of advantages and challenges. The selection of the most appropriate method will depend on the specific requirements of the research or development program, including factors such as starting material availability, desired scale, and the need for further functionalization. This guide has outlined the key starting materials and the rationale for their selection in the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, providing a solid foundation for the practical synthesis of this important heterocyclic compound. The provided protocols, while in some cases adapted from general procedures, offer a clear and actionable starting point for laboratory work.

References

Methodological & Application

Introduction: The Isoquinoline Scaffold and the Power of Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 1-Chloro-8-methylisoquinoline: Protocols and Mechanistic Insights

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3][4] Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline scaffold is a paramount objective in medicinal chemistry and drug discovery.[5] Palladium-catalyzed cross-coupling reactions have emerged as a transformative tool in this endeavor, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with broad functional group tolerance.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound at the C-1 position using three seminal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We present detailed, field-tested protocols, explain the causality behind experimental choices, and provide mechanistic diagrams to offer a complete, self-validating system for the synthesis of novel isoquinoline derivatives. The presence of the 8-methyl group introduces steric considerations that make judicious selection of catalytic components essential for successful transformations.

Preparation of Starting Material: this compound

The starting material can be synthesized from the corresponding 8-methylisoquinolin-1(2H)-one. The following protocol is adapted from established procedures for the chlorination of similar isoquinolinone systems.

Protocol 1: Synthesis of this compound

  • Reagents & Equipment:

    • 8-methylisoquinolin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 8-methylisoquinolin-1(2H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (10 eq) to the flask in a well-ventilated fume hood.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford this compound as a solid.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron species and an organic halide.[8][9] Its utility in drug discovery is immense, allowing for the construction of biaryl and heteroaryl-aryl scaffolds that are common in bioactive molecules.[8]

Mechanism and Rationale

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides, necessitating the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate the process.[8][12]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃), which forms a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) pd0->ox_add Oxidative Addition ar_x This compound (Ar-Cl) ar_x->ox_add trans Transmetalation Complex L₂Pd(II)(Ar)(Ar') ox_add->trans Transmetalation boronic Arylboronic Acid (Ar'-B(OH)₂) boronic->trans base Base (e.g., K₃PO₄) base->boronic trans->pd0 Reductive Elimination product 1-Aryl-8-methylisoquinoline (Ar-Ar') trans->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

    • SPhos (4 mol%) or XPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq)

    • Anhydrous, degassed 1,4-dioxane or toluene

    • Schlenk tube or microwave vial, magnetic stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

    • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

    • Seal the tube and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[8][12]

Data Presentation: Representative Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemp (°C)Expected YieldRationale / Notes
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100HighSPhos is a highly active Buchwald ligand effective for many chloro-heterocycles.[12]
Pd₂(dba)₃XPhosCs₂CO₃Toluene110HighXPhos is another robust ligand, particularly for sterically demanding substrates.[8]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O90ModerateA classical catalyst; may require higher loading and longer times for less reactive chlorides.

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, linking amines with aryl halides.[13][14] This reaction is indispensable in pharmaceutical development, as the aniline and N-heteroaryl motifs it generates are ubiquitous in drug candidates.[7]

Mechanism and Rationale

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][16]

  • Ligand Choice: The choice of ligand is critical. Bidentate ligands like Xantphos are often used to prevent β-hydride elimination, an unproductive side reaction.[14] For sterically hindered substrates, bulky monodentate ligands are also effective.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine (or the intermediate palladium-amine complex), facilitating the formation of the key palladium-amido intermediate that precedes reductive elimination.[14]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ ox_add Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) pd0->ox_add Oxidative Addition ar_x This compound (Ar-Cl) ar_x->ox_add amine Amine (R₂NH) amine->ox_add base Base (e.g., NaOtBu) base->ox_add amido Palladium Amido Complex L₂Pd(II)(Ar)(NR₂) ox_add->amido Amine Binding & Deprotonation amido->pd0 Reductive Elimination product 1-Amino-8-methylisoquinoline (Ar-NR₂) amido->product

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: Buchwald-Hartwig Amination of this compound

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%)

    • Xantphos (2-4 mol%) or BINAP (2-3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Anhydrous, degassed 1,4-dioxane or toluene

    • Glovebox or Schlenk line setup

  • Step-by-Step Procedure:

    • In a glovebox or under an inert gas stream, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

    • Add the this compound, the amine, and the anhydrous solvent.

    • Seal the vessel and heat in a preheated block to 80-110 °C for 2-24 hours. Monitor by TLC or LC-MS.

    • Once complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemp (°C)Expected YieldRationale / Notes
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110Good to HighXantphos is a versatile ligand for a broad range of amines. Cs₂CO₃ is a milder base suitable for sensitive functional groups.
Pd₂(dba)₃BINAPNaOtBuToluene100Good to HighA classic combination. NaOtBu is a strong base, effective for less reactive amines but can be less tolerant of some functional groups.[13]

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing valuable arylalkyne and enyne structures.[17][18][19] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst.[18]

Mechanism and Rationale

The reaction proceeds via two interconnected catalytic cycles.[20]

  • Palladium Cycle: This cycle is similar to the Suzuki coupling, involving the oxidative addition of Pd(0) to the this compound.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. Subsequent reductive elimination yields the 1-alkynyl-8-methylisoquinoline product and regenerates the Pd(0) catalyst.[20] Copper-free versions exist but often require different ligands and conditions.[20]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add L₂Pd(II)(Ar)(Cl) pd0->ox_add Ar-Cl trans L₂Pd(II)(Ar)(C≡CR) ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-C≡CR trans->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide alkyne HC≡CR alkyne->cu_acetylide base Base (Et₃N) base->alkyne cu_acetylide->trans

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Protocol 4: Sonogashira Coupling of this compound

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5-6 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous THF or DMF

    • Schlenk tube or sealed vial

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube under inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne.

    • Seal the vessel and stir at a temperature ranging from room temperature to 80 °C. The reaction is often rapid. Monitor by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.[12][20]

Data Presentation: Representative Conditions
Catalyst SystemBaseSolventTemp (°C)Expected YieldRationale / Notes
PdCl₂(PPh₃)₂ / CuIEt₃NTHF60GoodThe classical Sonogashira conditions, reliable for a wide range of substrates.[19]
Pd₂(dba)₃ / XPhos / Cs₂CO₃-Dioxane110Good to HighA copper-free variant. Often requires more forcing conditions but avoids alkyne homocoupling (Glaser coupling).[20]

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on 1-Chloro-8-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of the 1-Substituted 8-Methylisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic introduction of substituents at the C1 position allows for the modulation of pharmacological activity, making 1-chloro-8-methylisoquinoline a critical and versatile building block. The presence of the chlorine atom at the electron-deficient C1 position, activated by the ring nitrogen, renders it susceptible to nucleophilic displacement. This reactivity profile opens a gateway to a diverse range of 1-substituted 8-methylisoquinoline derivatives with potential applications in oncology, neuroscience, and infectious diseases. The methyl group at the C8 position can provide steric hindrance that may influence reaction kinetics and selectivity, a factor that must be considered in reaction design.

This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on this compound. We will delve into both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering detailed, step-by-step methodologies and expert insights to ensure successful synthesis and derivatization.

Mechanistic Underpinnings: A Tale of Two Pathways

The substitution of the chlorine atom on this compound can proceed through two primary mechanistic pathways, largely dictated by the nature of the nucleophile and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr mechanism is a two-step process that is characteristic of aromatic systems bearing a good leaving group and activated by electron-withdrawing features.[1][2] In the context of this compound, the electronegative nitrogen atom serves to activate the C1 position towards nucleophilic attack.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction.[2] The negative charge is delocalized over the aromatic system, with significant stabilization provided by the nitrogen atom. In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the isoquinoline ring.[4]

The efficiency of the SNAr reaction is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Leaving Group Ability: While chlorine is a good leaving group, the reactivity order in SNAr can sometimes be counterintuitive, with fluoride being the most reactive due to its high electronegativity which strongly polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack.[4]

  • Solvent: Polar aprotic solvents, such as DMF or DMSO, are often employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition (Rate-determining) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex 1-Substituted-8-methylisoquinoline 1-Substituted-8-methylisoquinoline Meisenheimer Complex->1-Substituted-8-methylisoquinoline Elimination (Fast) Chloride (Cl-) Chloride (Cl-) Meisenheimer Complex->Chloride (Cl-)

Caption: SNAr mechanism on this compound.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For the introduction of amine nucleophiles, particularly those that are weaker or sterically hindered, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the method of choice.[5][6] This powerful transformation allows for the formation of C-N bonds under milder conditions than traditional SNAr reactions and with a broader substrate scope.[7][8]

The catalytic cycle of the Buchwald-Hartwig amination is a complex, multi-step process involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form an amido-palladium complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the aminated product.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[9][10] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L₂ Oxidative_Addition->Pd(II)_Complex Ar-Cl Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine_Complex [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ Amine_Coordination->Amine_Complex HNR'R'' Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for conducting nucleophilic substitution reactions on this compound.

Protocol 1: SNAr Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a typical SNAr reaction for the synthesis of 1-(benzylamino)-8-methylisoquinoline.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(benzylamino)-8-methylisoquinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the palladium-catalyzed amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol) to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(morpholin-4-yl)-8-methylisoquinoline.

  • Confirm the structure and purity of the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Summary and Comparison

Reaction TypeNucleophileCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
SNArPrimary AmineNoneK₂CO₃DMF8060-85
SNArAlkoxideNoneNaHTHF6070-90
Buchwald-HartwigSecondary AminePd₂(dba)₃/XantphosNaOtBuToluene10075-95
Buchwald-HartwigAryl AminePd(OAc)₂/BINAPCs₂CO₃Toluene11065-88

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Conclusion and Future Directions

The nucleophilic substitution reactions on this compound provide a robust and versatile platform for the synthesis of a wide array of functionalized isoquinoline derivatives. The choice between the classical SNAr approach and the modern palladium-catalyzed cross-coupling methods depends on the nature of the nucleophile and the desired complexity of the target molecule. For simple, highly nucleophilic species, SNAr reactions offer a straightforward and cost-effective synthetic route. In contrast, for less reactive or sterically demanding nucleophiles, the Buchwald-Hartwig amination and related cross-coupling reactions provide superior efficiency and scope.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and reactions under milder, more environmentally benign conditions.[11] The continued exploration of novel nucleophiles will undoubtedly lead to the discovery of new 1-substituted 8-methylisoquinoline derivatives with unique biological activities, further solidifying the importance of this scaffold in drug discovery and development.

References

Application Notes and Protocol for the Suzuki Coupling of 1-Chloro-8-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl scaffolds.[2][4][5][6] Its advantages are numerous, including the use of mild reaction conditions and the commercial availability and relatively low toxicity of boronic acid reagents.[3][7]

The isoquinoline core, present in 1-Chloro-8-methylisoquinoline, is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds.[2] The ability to functionalize this scaffold at the C1 position via Suzuki coupling opens a direct path to novel chemical entities for drug discovery programs. However, the use of heteroaryl chlorides like this compound as electrophiles presents a significant challenge. The C-Cl bond is stronger and less reactive than its bromide or iodide counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[6][8] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.

This guide provides a detailed, field-proven protocol for the Suzuki coupling of this compound, grounded in a deep understanding of the reaction mechanism and the causal factors behind each experimental choice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is primarily composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][9] A base is a critical component, required to activate the organoboron reagent for the transmetalation step.[10][11]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-chlorine bond of this compound. This is an oxidative process, changing the palladium's oxidation state from Pd(0) to Pd(II).[1][5] This step is typically the most challenging for aryl chlorides and necessitates the use of electron-rich, bulky ligands on the palladium catalyst to promote reactivity.[9][11]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide.[10][11][12][13][14]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This reductive process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Cl (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Product (Ar-R') reductive_elimination->product aryl_halide This compound (Ar-Cl) aryl_halide->oxidative_addition boronic_acid Boronic Acid + Base [R'-B(OH)₃]⁻ boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki Coupling with this compound

This protocol is designed as a robust starting point. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids to maximize yield.

Materials and Reagents
ReagentGradeSupplierNotes
This compound>97%VariousThe electrophilic partner.
Arylboronic Acid>98%VariousThe nucleophilic partner. Use 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeVariousA common Pd(II) precatalyst that is reduced in situ to Pd(0).
SPhosLigand GradeVariousA bulky, electron-rich phosphine ligand ideal for activating aryl chlorides.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%VariousA strong base effective in many Suzuki couplings.
1,4-DioxaneAnhydrousVariousThe organic solvent. Must be thoroughly degassed.
Deionized WaterHigh PurityN/ACo-solvent. Must be thoroughly degassed.
Argon or NitrogenHigh PurityN/AFor maintaining an inert atmosphere.
Ethyl AcetateACS GradeVariousFor extraction.
Brine (Saturated NaCl)N/AN/AFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying the organic layer.
Silica Gel230-400 meshVariousFor column chromatography.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Assemble & Dry Glassware (Schlenk Flask, Condenser) B 2. Add Solids (Substrate, Boronic Acid, Base) A->B C 3. Add Catalyst System (Pd(OAc)₂, SPhos) B->C D 4. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) C->D E 5. Add Degassed Solvents (Dioxane, H₂O) D->E F 6. Heat & Stir (e.g., 100 °C, 12-24 h) E->F G 7. Monitor Progress (TLC / LC-MS) F->G H 8. Cool & Quench (Add H₂O) G->H I 9. Extract (Ethyl Acetate) H->I J 10. Wash & Dry (Brine, Na₂SO₄) I->J K 11. Concentrate (Rotary Evaporator) J->K L 12. Purify (Column Chromatography) K->L M 13. Characterize Product L->M

Step-by-step experimental workflow for the Suzuki coupling protocol.
Detailed Step-by-Step Methodology

Note : This reaction is sensitive to oxygen, especially when the catalyst is in its active Pd(0) state. Maintaining a strict inert atmosphere is crucial for success.

  • Vessel Preparation : In a fume hood, flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the apparatus to cool to room temperature under a stream of argon or nitrogen.

  • Addition of Solids : To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition : Briefly remove the gas inlet and add palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%). The Pd:Ligand ratio is critical; a 1:2 ratio is a good starting point.

  • Inert Atmosphere : Seal the flask and condenser system. Carefully evacuate the flask under vacuum until bubbling ceases, and then backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure all oxygen is removed.[4]

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Degas by sparging with argon for 20-30 minutes. Using a cannula or syringe, transfer the degassed solvent to the reaction flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution : With the inert gas flowing through the condenser, lower the flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Once the reaction is complete (or no further progress is observed), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction and Washing : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently reactive catalyst/ligand system for the C-Cl bond.3. Low reaction temperature.4. Poor solubility of reagents.[15]1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Screen other ligands (e.g., Buchwald ligands like XPhos) or catalyst precursors.[16][17][18]3. Increase the reaction temperature (e.g., to 110 °C).4. Try a different solvent system like DMF or toluene/water.[15]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can promote Pd(II) species that lead to homocoupling.[9]2. Reaction temperature is too high.1. Improve degassing procedures.2. Lower the reaction temperature slightly after an initial heating period.3. Ensure the boronic acid is of high purity.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long.3. Boronic acid is inherently unstable (especially some heteroaryl boronic acids).[19][20]1. Use anhydrous solvents and a carefully controlled amount of water.2. Try a milder base (e.g., K₂CO₃, CsF) or shorten the reaction time.[15][19]3. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
Formation of Black Precipitate (Palladium Black) 1. Ligand decomposition or insufficient ligand.2. Catalyst has fallen out of the catalytic cycle.1. Increase the ligand-to-palladium ratio.2. Use a more robust, sterically hindered ligand that protects the Pd(0) center.

References

Application Notes and Protocols: The Strategic Use of 1-Chloro-8-methylisoquinoline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibition

The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including a significant number of potent protein kinase inhibitors.[1] Protein kinases, pivotal regulators of cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them a major focus of modern drug discovery.[2] The rigid, bicyclic structure of isoquinoline provides an excellent framework for designing ATP-competitive inhibitors, capable of fitting into the adenine-binding pocket of various kinases.

This application note focuses on 1-chloro-8-methylisoquinoline , a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. The chlorine atom at the C-1 position serves as a highly effective synthetic handle for derivatization through modern cross-coupling methodologies. Concurrently, the methyl group at the C-8 position can provide beneficial steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase.[3]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in kinase inhibitor synthesis. We will delve into the core synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the underlying chemical principles that make this reagent a valuable tool in the quest for next-generation therapeutics.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The reactivity of the C1-chloro group in this compound is ideal for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[4] The two primary transformations that unlock the potential of this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C1 position of the isoquinoline and a variety of aryl or heteroaryl boronic acids or esters.[5] This reaction is instrumental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies, as many potent kinase inhibitors feature biaryl or heteroaryl motifs that occupy different pockets within the ATP-binding site.[6]

Rationale behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. A phosphine ligand, such as SPhos or XPhos, is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. An inorganic base like potassium carbonate is typically used to activate the boronic acid. A mixed solvent system, often containing an organic solvent like THF or dioxane and water, is used to dissolve both the organic and inorganic reagents.[6]

B. Buchwald-Hartwig Amination: Introducing Key Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C1 position of the isoquinoline and a wide range of primary or secondary amines.[7] This is a crucial transformation, as an amino group at this position can act as a key hydrogen bond donor or acceptor, significantly enhancing the binding affinity of the inhibitor to the hinge region of the kinase.[8]

Rationale behind Experimental Choices: This reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., Xantphos or BrettPhos), and a strong base such as sodium tert-butoxide. The choice of ligand is critical to promote the reductive elimination step and prevent catalyst decomposition. Anhydrous, aprotic solvents like toluene or dioxane are necessary to avoid quenching the strong base.[4]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar substrates.[6][7] Researchers should consider these as a starting point and may need to optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound F Inert Atmosphere (N₂ or Ar) A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., THF/H₂O) E->F G Heat (e.g., 65-90 °C) F->G Stir for 12h H Cool to RT G->H I Dilute with EtOAc H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M 1-Aryl/Heteroaryl-8-methylisoquinoline L->M

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol) or similar Pd catalyst

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Water, deionized (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add the THF and water to the vial.

  • Heat the reaction mixture to 65-90 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-8-methylisoquinoline derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound F Inert Atmosphere (N₂ or Ar) A->F B Amine B->F C Pd Catalyst & Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Heat (e.g., 110 °C) F->G Stir for 16h H Cool to RT G->H I Filter through Celite H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M N-Substituted-8-methylisoquinolin-1-amine L->M

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene, anhydrous (10 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, the desired amine, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted-8-methylisoquinolin-1-amine derivative.

Data Presentation: Hypothetical Library Synthesis

To illustrate the utility of these protocols, the following table summarizes a hypothetical library of kinase inhibitors synthesized from this compound. The inhibitory concentrations (IC₅₀) are representative values for a generic tyrosine kinase to demonstrate the potential for SAR exploration.

Compound IDC1-Substituent (R)Synthetic MethodHypothetical IC₅₀ (nM)
KM-ISO-001 4-FluorophenylSuzuki-Miyaura150
KM-ISO-002 3-PyridinylSuzuki-Miyaura85
KM-ISO-003 1-Methyl-1H-pyrazol-4-ylSuzuki-Miyaura50
KM-ISO-004 3-AminophenylSuzuki-Miyaura120
KM-ISO-005 CyclopropylaminoBuchwald-Hartwig200
KM-ISO-006 MorpholinoBuchwald-Hartwig>1000
KM-ISO-007 3-ChloroanilinoBuchwald-Hartwig65
KM-ISO-008 4-(Dimethylamino)anilinoBuchwald-Hartwig40

Targeted Signaling Pathways

Kinase inhibitors derived from isoquinoline scaffolds have been shown to target a multitude of signaling pathways implicated in cancer and other diseases.[4] A common target is the receptor tyrosine kinase (RTK) family, which includes EGFR, VEGFR, and FGFR. Inhibition of these kinases can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, leading to reduced cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Isoquinoline-Based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the rapid and efficient generation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs, ultimately contributing to the development of new and effective therapies for a range of diseases.

References

Application Notes & Protocols: Strategic Derivatization of 1-Chloro-8-methylisoquinoline for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] 1-Chloro-8-methylisoquinoline is a versatile and reactive building block, primed for chemical diversification. The electron-withdrawing nature of the ring nitrogen activates the C1-chloro substituent, rendering it an excellent handle for functionalization via modern synthetic methodologies. This guide provides a comprehensive framework for the strategic derivatization of this compound to generate a chemically diverse library of compounds for biological screening. We detail robust protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, we provide standardized protocols for preliminary biological evaluation, focusing on anticancer and antimicrobial assays, to enable the rapid identification of promising lead compounds.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely distributed in nature, especially in the plant kingdom.[2][3] This "privileged scaffold" is found in alkaloids like berberine and papaverine, which exhibit significant medicinal properties including antimicrobial, anti-inflammatory, and vasodilatory effects.[1][4] The synthetic versatility of the isoquinoline core allows for extensive structure-activity relationship (SAR) studies, making it a focal point in drug development programs targeting cancer, infectious diseases, and neurological disorders.[1][5]

This compound serves as an ideal starting material for library synthesis. The primary site of reactivity is the carbon-chlorine bond at the 1-position. This position is activated towards both palladium-catalyzed cross-coupling and nucleophilic substitution, providing multiple avenues for introducing molecular diversity.[6] This document outlines field-proven strategies and detailed protocols to exploit this reactivity.

Strategic Overview: Derivatization and Screening Workflow

The generation of a screening library from this compound follows a logical progression from chemical synthesis to biological evaluation. The goal is to maximize molecular diversity by employing a suite of reliable and orthogonal chemical reactions.

G cluster_synthesis PART 1: Chemical Synthesis cluster_reactions Derivatization Reactions cluster_screening PART 2: Biological Screening start Starting Material: This compound Suzuki Suzuki-Miyaura (C-C Bond) start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) start->Buchwald Sonogashira Sonogashira (C-C Bond) start->Sonogashira SNAr SNAr (C-O, C-S, C-N Bonds) start->SNAr library Diverse Chemical Library of 1-Substituted-8-methylisoquinolines Suzuki->library Buchwald->library Sonogashira->library SNAr->library purify Purification & Characterization (Chromatography, NMR, MS) library->purify assay1 Anticancer Screening (MTT Proliferation Assay) purify->assay1 assay2 Antimicrobial Screening (MIC Determination) purify->assay2 data Data Analysis & Hit Identification assay1->data assay2->data SAR SAR data->SAR SAR Analysis & Lead Optimization

Caption: General workflow for derivatization of this compound.

Synthetic Protocols for Derivatization

The protocols described below are designed to be robust starting points. Optimization may be necessary depending on the specific coupling partners used. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents unless otherwise specified.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[7][8] It is exceptionally versatile for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9][10]

Reaction Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the chloro-isoquinoline, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the product and regenerate the catalyst.[8][11]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex [L₂Pd(II)(Ar)Cl] pd0->pd2_complex Oxidative Addition pd2_trans [L₂Pd(II)(Ar)(Ar')] pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arcl 1-Cl-8-Me-Isoquinoline (Ar-Cl) arcl->pd2_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst, ligand, and base (see Table 1).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.

  • Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) for 2-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Component Reagent Examples Typical Loading Solvent Temperature (°C)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ 1-5 mol% Toluene, Dioxane, DMF 80-110
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃ 2-10 mol%

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equiv. | | |

Rationale: The choice of ligand and base is critical. Bulky electron-rich phosphine ligands like SPhos or XPhos often accelerate the oxidative addition and reductive elimination steps, especially for less reactive chlorides.[9] An inorganic base is required to activate the boronic acid for the transmetalation step.[11]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[12][13] This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides, overcoming the limitations of classical methods.[14]

Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, coordination of the amine and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination to yield the N-arylated product.[15][16]

Buchwald_Cycle pd0 Pd(0)L₂ pd2_complex [L₂Pd(II)(Ar)Cl] pd0->pd2_complex Oxidative Addition pd2_amido [L₂Pd(II)(Ar)(NR¹R²)] pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product arcl 1-Cl-8-Me-Isoquinoline (Ar-Cl) arcl->pd2_complex amine HNR¹R² + Base amine->pd2_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and a strong base (see Table 2) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.1-1.5 mmol, 1.1-1.5 equiv.), and anhydrous, degassed solvent (5-10 mL).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the specified temperature (typically 80-120 °C) for 4-24 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate or CH₂Cl₂ (20 mL), and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Component Reagent Examples Typical Loading Solvent Temperature (°C)
Catalyst Pd₂(dba)₃, Pd(OAc)₂ 1-4 mol% Toluene, Dioxane 80-120
Ligand XPhos, RuPhos, BINAP 2-8 mol%

| Base | NaOt-Bu, K₃PO₄, LiHMDS | 1.5-2.5 equiv. | | |

Rationale: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine to form the active nucleophile.[12] Sterically hindered biarylphosphine ligands (e.g., XPhos) are highly effective as they promote the reductive elimination step, which is often rate-limiting.[14]

Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (of an aryl halide) and an sp carbon (of a terminal alkyne).[17][18] The resulting alkynylated isoquinolines are valuable intermediates for further elaboration or as final products, as the alkyne motif is present in many bioactive molecules.[19]

Reaction Principle: The reaction typically involves two interconnected catalytic cycles. A palladium cycle, similar to that in other cross-couplings, and a copper(I) cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[17][18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex [L₂Pd(II)(Ar)Cl] pd0->pd2_complex Oxidative Addition pd2_alkynyl [L₂Pd(II)(Ar)(C≡CR)] pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_halide Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex cu_acetylide->cu_halide alkyne H-C≡CR + Base alkyne->cu_acetylide arcl Ar-Cl arcl->pd2_complex

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, copper(I) iodide (CuI), and a ligand if required (see Table 3).

  • Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5-10 mL), followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling

Component Reagent Examples Typical Loading Solvent Temperature (°C)
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ 2-5 mol% THF, DMF, Toluene 25-80
Cu Co-catalyst CuI 4-10 mol%

| Base | Et₃N, i-Pr₂NH | 2.0-3.0 equiv. | | |

Rationale: The amine base serves two roles: it neutralizes the HX byproduct and aids in the formation of the copper acetylide intermediate.[17] Copper(I) iodide is the standard co-catalyst, though copper-free conditions have been developed to prevent the common side-reaction of alkyne homocoupling (Glaser coupling).[17]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, classical SNAr remains a cost-effective and straightforward method for introducing certain nucleophiles.[20] The C1 position of the isoquinoline ring is sufficiently electron-deficient to undergo substitution with strong nucleophiles, often under thermal conditions.[21][22]

Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring.[21][23]

Experimental Protocol: General Procedure for SNAr with Alkoxides

  • Nucleophile Preparation: In a round-bottom flask, dissolve the desired alcohol (e.g., methanol, ethanol; 5.0 equiv.) in a suitable anhydrous solvent like THF or DMF (10 mL). Add a strong base such as sodium hydride (NaH, 1.5 equiv.) portion-wise at 0 °C and stir for 30 minutes.

  • Reaction: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the same solvent to the prepared alkoxide solution.

  • Heating: Heat the reaction mixture to reflux (60-120 °C) and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

This protocol can be adapted for other strong nucleophiles like thiols (with a base like K₂CO₃) or secondary amines (often run neat or in a high-boiling solvent at high temperatures).

Protocols for Biological Screening

After synthesis and purification, the newly created library of 1-substituted-8-methylisoquinoline derivatives is ready for biological evaluation. Isoquinoline alkaloids are known to possess a wide range of activities, most notably anticancer and antimicrobial effects.[1][24]

Anticancer Activity: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to make 10 mM stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells (final concentration range typically 0.1 to 100 µM). Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (10 mM stock in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

Protocol:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing the test compound, bringing the total volume to 100 µL. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound is a highly valuable scaffold for the development of novel bioactive compounds. The synthetic protocols detailed herein—spanning Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and SNAr reactions—provide a robust and versatile toolkit for generating a diverse chemical library. By coupling these synthetic efforts with the standardized biological screening assays for anticancer and antimicrobial activity, researchers can efficiently navigate the early stages of the drug discovery process, from initial hit identification to subsequent lead optimization. Each protocol is designed as a self-validating system, providing a clear rationale for experimental choices to ensure reproducibility and success.

References

HPLC Purification Method for 1-Chloro-8-methylisoquinoline: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-Chloro-8-methylisoquinoline. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this substituted isoquinoline intermediate. The method leverages a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid for improved peak shape and mass spectrometry compatibility. This guide provides a comprehensive, step-by-step protocol, method development rationale, and troubleshooting advice to ensure reliable and efficient purification.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a substituted isoquinoline, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce confounding variables in biological assays.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds.[1] Its high resolution and sensitivity make it an ideal choice for isolating target compounds from complex reaction mixtures.[2] This application note presents a validated starting point for the purification of this compound, developed with scientific integrity and based on established chromatographic principles for related heterocyclic compounds.[3][4]

Analyte Properties and Methodological Considerations

A fundamental understanding of the analyte's physicochemical properties is critical for developing a successful HPLC method.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueRationale/Reference
Molecular Formula C₁₀H₈ClN[5][6]
Molecular Weight 177.63 g/mol [5]
Structure -
LogP 3.19660Indicates moderate non-polarity, making it well-suited for reversed-phase chromatography.[5]
pKa (predicted) ~5.14 (for the isoquinoline nitrogen)The basic nitrogen atom suggests that pH control of the mobile phase can significantly impact retention and peak shape.[3]
UV Absorbance (predicted) ~254 nm and ~280 nmBased on the UV spectra of isoquinoline and related aromatic systems. A photodiode array (PDA) detector is recommended for experimental confirmation.[3]

The moderately non-polar nature of this compound, as suggested by its LogP value, makes reversed-phase HPLC the logical choice for purification.[3] The basicity of the isoquinoline nitrogen necessitates the use of an acidic modifier in the mobile phase to ensure consistent protonation, thereby preventing peak tailing and improving reproducibility.[7]

HPLC Purification Protocol

This protocol is designed for analytical and semi-preparative scale purification. It can be scaled up for larger quantities with appropriate adjustments to column size and flow rate.

Materials and Reagents
  • This compound: Crude reaction mixture

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized, 18.2 MΩ·cm

  • Formic Acid (FA): HPLC grade, ≥98% purity

  • Methanol (MeOH): HPLC grade (for sample dissolution and system flushing)

  • HPLC System: A system equipped with a gradient pump, autosampler (or manual injector), column oven, and a photodiode array (PDA) detector.

  • HPLC Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale; dimensions can be scaled for preparative work).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 999 mL of deionized water, add 1 mL of formic acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 999 mL of acetonitrile, add 1 mL of formic acid.

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of a 50:50 mixture of acetonitrile and water to a concentration of approximately 1-5 mg/mL.

  • Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL (analytical)
Detection PDA Detector, 254 nm (primary), scan range 200-400 nm

Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Run prep_sample Sample Preparation (Dissolve & Filter) inject Inject Sample prep_sample->inject prep_mobile Mobile Phase Preparation (A: H₂O+FA, B: ACN+FA) equilibrate System Equilibration (Initial Conditions) prep_mobile->equilibrate equilibrate->inject separate Gradient Separation on C18 Column inject->separate detect PDA Detection (Monitor at 254 nm) separate->detect collect Fraction Collection (Based on Peak Elution) detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Method Development Rationale and Optimization

The presented method is a robust starting point. Further optimization may be required depending on the specific impurity profile of the crude material.

  • Stationary Phase Selection: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering excellent retention for moderately non-polar compounds like this compound.[8] Its hydrophobic nature allows for effective separation based on differences in polarity among the target compound and its impurities.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. Methanol can be explored as an alternative, as it sometimes offers different selectivity and may improve peak shape for certain alkaloids.[4]

    • Acidic Modifier: The addition of 0.1% formic acid serves two primary purposes. First, it maintains a low pH, ensuring the basic nitrogen of the isoquinoline ring is consistently protonated, which prevents peak tailing caused by interactions with residual silanols on the silica support.[7] Second, formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) for fraction analysis or LC-MS applications.[9]

  • Gradient Elution: A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted from the column within a reasonable timeframe, while providing adequate resolution around the main peak. The initial 30% acetonitrile allows for the retention of the target compound, while the ramp to 95% ensures that highly non-polar impurities are washed from the column.

Troubleshooting

Table 3: HPLC Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with the stationary phase. - Insufficiently acidic mobile phase. - Column degradation.- Ensure 0.1% formic acid is present in both mobile phases. - Consider using a column with high-purity silica and end-capping. - Replace the column if it's old or has been exposed to harsh conditions.
Poor Resolution - Inappropriate mobile phase composition. - Gradient is too steep.- Decrease the slope of the gradient (e.g., run from 30% to 95% B over 20 or 30 minutes). - Try methanol as the organic modifier instead of acetonitrile to alter selectivity.
Broad Peaks - High sample concentration (mass overload). - Extra-column volume.- Dilute the sample. - Ensure all tubing and connections are as short and narrow as possible.
Irreproducible Retention Times - Inadequate column equilibration. - Pump malfunction or leaks. - Changes in mobile phase composition.- Increase the equilibration time between runs. - Check the HPLC system for leaks and ensure proper pump performance. - Prepare fresh mobile phases daily.

Conclusion

This application note provides a comprehensive and scientifically grounded method for the HPLC purification of this compound. By understanding the physicochemical properties of the analyte and applying fundamental principles of chromatography, a robust and reproducible reversed-phase method has been established. The detailed protocol, method development rationale, and troubleshooting guide offer researchers a reliable starting point for obtaining high-purity material, which is essential for successful downstream applications in research and development.

References

Application Note: Mass Spectrometry Analysis of 1-Chloro-8-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-8-methylisoquinoline and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] Their structural framework is a key component in various pharmacologically active agents, exhibiting potential in areas such as anticancer and antimalarial research.[1] The precise and reliable characterization of these molecules is paramount for ensuring the quality, safety, and efficacy of potential drug candidates.[2][3][4] Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and specificity for molecular identification, structural elucidation, and quantification.[3][5]

This application note provides a comprehensive guide to the analysis of this compound derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of these compounds. The methodologies detailed herein are designed to be robust and adaptable, providing a solid foundation for both routine analysis and in-depth structural studies.

Scientific Principles

The successful mass spectrometric analysis of this compound derivatives hinges on three core principles: efficient ionization, controlled fragmentation, and high-resolution mass analysis.

Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds. The nitrogen atom within the isoquinoline ring is readily protonated in the positive ion mode, forming a stable [M+H]⁺ ion.[6] The choice of solvent and additives, such as formic acid, is crucial for promoting efficient protonation and enhancing signal intensity.[7] While ESI is generally effective, atmospheric pressure chemical ionization (APCI) can be a viable alternative, particularly for less polar derivatives.[8]

Fragmentation (Tandem Mass Spectrometry - MS/MS): Collision-induced dissociation (CID) of the protonated precursor ion ([M+H]⁺) provides characteristic fragment ions that are essential for structural confirmation. The fragmentation patterns of isoquinoline alkaloids are influenced by the nature and position of substituents.[9][10][11] For this compound derivatives, key fragmentation pathways often involve the loss of the chlorine atom, the methyl group, and cleavages within the isoquinoline ring system itself.[9][10] Understanding these fragmentation pathways is critical for distinguishing between isomers and identifying unknown metabolites or degradation products.[12]

Mass Analysis: High-resolution mass spectrometry (HRMS), often performed using Orbitrap or time-of-flight (TOF) analyzers, is highly recommended. HRMS provides accurate mass measurements, enabling the determination of elemental composition and confident identification of both parent and fragment ions.[13]

Experimental Design and Protocols

A logical workflow is essential for the systematic analysis of this compound derivatives. The following diagram illustrates a typical experimental workflow.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Sample_Prep Sample Weighing & Dissolution Dilution to Working Concentration Filtration LC_System HPLC/UHPLC System C18 Reversed-Phase Column Gradient Elution (Water/Acetonitrile with Formic Acid) Sample_Prep->LC_System Inject MS_System ESI Source (Positive Ion Mode) Precursor Ion Scan (Full Scan) Product Ion Scan (MS/MS) LC_System->MS_System Elute Data_Analysis Peak Integration & Quantification Spectral Interpretation Structural Elucidation MS_System->Data_Analysis Acquire Data Fragmentation_Pathway M_H [M+H]⁺ m/z 178 Loss_Cl [M+H-Cl]⁺ m/z 143 M_H->Loss_Cl -Cl Loss_CH3 [M+H-CH₃]⁺ m/z 163 M_H->Loss_CH3 -CH₃ Loss_HCl [M+H-HCl]⁺ m/z 142 M_H->Loss_HCl -HCl Fragment_Ring Ring Cleavage Fragments Loss_Cl->Fragment_Ring

References

Synthesis of 1-Amino-8-Methylisoquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-amino-8-methylisoquinoline, a valuable heterocyclic amine for research and development in medicinal chemistry and materials science. The synthetic strategy is centered around the Chichibabin reaction, a classic and efficient method for the direct C-H amination of nitrogen-containing heterocycles. This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedural details, safety precautions, and expected outcomes, tailored for researchers, scientists, and drug development professionals.

Introduction and Significance

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The introduction of an amino group at the C1 position can significantly influence the molecule's physicochemical properties and biological activity, making 1-aminoisoquinolines key intermediates in drug discovery. 1-Amino-8-methylisoquinoline, in particular, is a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This document outlines a robust and reproducible protocol for the synthesis of 1-amino-8-methylisoquinoline via the direct amination of 8-methylisoquinoline.

Synthetic Strategy: The Chichibabin Reaction

The chosen synthetic route is the Chichibabin reaction, a nucleophilic aromatic substitution that directly installs an amino group onto the isoquinoline core. This method is advantageous due to its atom economy and the commercial availability of the starting material, 8-methylisoquinoline.

The reaction proceeds by the nucleophilic attack of an amide anion (from sodium amide, NaNH₂) at the electron-deficient C1 position of the isoquinoline ring. This forms a σ-complex intermediate, which then rearomatizes by eliminating a hydride ion, yielding the sodium salt of the product. Subsequent workup with an acid furnishes the desired 1-amino-8-methylisoquinoline.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for the Chichibabin reaction on isoquinoline and related heterocycles.[1][2][3]

Materials and Equipment
Reagent/Equipment Details
8-Methylisoquinoline>98% purity
Sodium Amide (NaNH₂)≥98% purity, powder
Anhydrous TolueneDried over sodium/benzophenone
Ammonium Chloride (NH₄Cl)Saturated aqueous solution
Hydrochloric Acid (HCl)2 M aqueous solution
Sodium Hydroxide (NaOH)10% aqueous solution
Dichloromethane (DCM)Reagent grade
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Three-neck round-bottom flask250 mL, oven-dried
Reflux condenserWith drying tube
Nitrogen inlet/outletFor inert atmosphere
Magnetic stirrer with hotplate
Separatory funnel500 mL
Rotary evaporator

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with NaNH₂ under N₂ atmosphere B Add anhydrous toluene A->B C Add 8-methylisoquinoline B->C D Heat to reflux (110-120 °C) for 4-6 hours C->D E Cool to room temperature D->E F Quench with saturated NH₄Cl solution E->F G Extract with DCM F->G H Wash organic layer G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the synthesis of 1-amino-8-methylisoquinoline.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium amide (2.0 g, 51.2 mmol).

    • Under a gentle flow of nitrogen, add 100 mL of anhydrous toluene to the flask.

    • Begin stirring to form a suspension.

    • In a separate flask, dissolve 8-methylisoquinoline (5.0 g, 34.9 mmol) in 20 mL of anhydrous toluene.

    • Slowly add the 8-methylisoquinoline solution to the sodium amide suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride. Caution: This quenching step is exothermic and will release ammonia gas. Perform this in a well-ventilated fume hood.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-amino-8-methylisoquinoline as a solid.

Reaction Mechanism

G cluster_0 Chichibabin Reaction Mechanism 8-Methylisoquinoline Intermediate σ-complex intermediate 8-Methylisoquinoline->Intermediate Nucleophilic attack NaNH2 + NaNH₂ Product_salt Sodium salt of product Intermediate->Product_salt Hydride elimination H2 - H₂ Final_Product Product_salt->Final_Product Protonation H3O+ H₃O⁺ (work-up)

Caption: Mechanism of the Chichibabin reaction on 8-methylisoquinoline.

Expected Results and Characterization

Parameter Expected Outcome
Yield 60-75%
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the aromatic protons of the isoquinoline core, the methyl group protons, and the amine protons.
¹³C NMR Resonances for the carbon atoms of the isoquinoline ring and the methyl group.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of 1-amino-8-methylisoquinoline (C₁₀H₁₀N₂).
IR Spectroscopy Characteristic N-H stretching bands for the primary amine.

Safety Precautions

  • Sodium Amide: Sodium amide is a highly reactive and water-sensitive solid. It can ignite spontaneously in air, especially when aged or discolored. Handle only under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.

  • Toluene: Toluene is a flammable and volatile solvent. Work in a well-ventilated fume hood and away from ignition sources.

  • Quenching: The quenching of sodium amide is highly exothermic and releases ammonia gas, which is corrosive and has a strong odor. Perform this step slowly and with caution in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when performing this experiment.

Troubleshooting

Issue Possible Cause Solution
Low or no reaction Inactive sodium amideUse fresh, high-purity sodium amide. Old or discolored NaNH₂ may be less reactive.
Wet solvent or glasswareEnsure all solvents are anhydrous and glassware is oven-dried.
Low yield Incomplete reactionIncrease reaction time or temperature slightly.
Loss during work-upEnsure complete extraction from the aqueous layer.
Formation of byproducts Presence of moistureRigorously exclude water from the reaction.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-amino-8-methylisoquinoline using the Chichibabin reaction. By following this protocol, researchers can reliably produce this valuable intermediate for further applications in chemical synthesis and drug discovery.

References

Application Notes and Protocols for 1-Chloro-8-methylisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The field of materials science is in constant pursuit of novel molecular architectures to unlock next-generation technologies. Heterocyclic compounds, particularly those based on the isoquinoline scaffold, are of significant interest due to their unique electronic and photophysical properties. This guide focuses on 1-Chloro-8-methylisoquinoline , a versatile, yet under-explored, building block. While direct, extensive literature on its materials application is nascent, its structural motifs suggest significant potential. This document, therefore, synthesizes information from analogous systems to provide a comprehensive guide for researchers, scientists, and drug development professionals on its prospective applications and synthetic manipulation. We will delve into its role as a pivotal synthetic intermediate and explore its potential as a precursor for advanced functional materials.

Compound Overview and Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. The presence of a reactive chlorine atom at the 1-position and a methyl group at the 8-position of the isoquinoline core makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 174873-81-5[1]
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1][3]
Appearance Powder[1]
IUPAC Name This compound[1]
SMILES CC1=C2C(=CC=C1)C=CN=C2Cl[2]
InChIKey NUJXXDFSXKXXLS-UHFFFAOYSA-N[2]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Application as a Versatile Synthetic Building Block

The true potential of this compound in materials science lies in its utility as a scaffold for constructing more complex, functional molecules. The chlorine atom at the C1 position is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for creating C-C, C-N, and C-O bonds.[4][5]

Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Materials

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 1-position, which can be tailored to tune the electronic and photophysical properties of the resulting molecule. These modified isoquinolines can serve as precursors for organic semiconductors, dyes, and ligands for metal complexes.[6]

Caption: Generalized scheme of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar chloro-heteroaromatic compounds and should be optimized for specific substrates.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-8-methylisoquinoline product.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants (this compound, Arylboronic acid, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Solvents (Toluene, Water) B->C D 4. Degas Mixture C->D E 5. Add Catalyst System (Pd(OAc)₂, SPhos) D->E F 6. Heat and Stir (80-110 °C) E->F G 7. Monitor Reaction (TLC/LC-MS) F->G H 8. Workup (Extraction & Washing) G->H I 9. Purify (Column Chromatography) H->I J Pure Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Potential in Organic Electronics: A Precursor to Luminescent Materials

While this compound itself is not a functional material for organic electronics, it can serve as a crucial precursor for creating such materials. The broader family of 8-hydroxyquinoline and its derivatives are well-established as excellent ligands for metal complexes used in Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability, fluorescence, and electron-transporting capabilities.[7][8][9]

A plausible synthetic route could involve the nucleophilic substitution of the chlorine atom with a hydroxyl group to yield 8-methylisoquinolin-1-ol, which can then be used to synthesize metal complexes for OLED applications. The methyl group at the 8-position can influence the steric and electronic properties of the resulting complex, potentially leading to novel photophysical characteristics.

Derivatives of this compound, after further functionalization, could be explored as components in various organic electronic devices.[6] The ability to introduce different functional groups through cross-coupling reactions opens up possibilities for tuning the HOMO/LUMO energy levels, which is critical for designing efficient charge-transporting and light-emitting materials.[7] For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the emission color of the resulting fluorophores.[9]

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, platform for the synthesis of novel materials. Its primary value lies in its capacity as a versatile building block, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The protocols and conceptual applications outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this compound. Future research should focus on synthesizing a library of 1-aryl-8-methylisoquinolines and characterizing their photophysical and electronic properties to assess their suitability for applications in organic electronics and other advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Reactions for Chloro-isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions involving chloro-isoquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, purity, and reproducibility when working with this important class of heterocyclic compounds.

The isoquinoline core is a privileged structure in numerous pharmaceuticals and biologically active molecules. Its functionalization via Suzuki coupling is a powerful tool for generating novel analogues and exploring structure-activity relationships (SAR). However, the coupling of chloro-isoquinolines presents unique challenges due to the inherent properties of the substrate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of chloro-isoquinolines often more challenging than for other aryl chlorides?

A1: The primary challenges stem from two key factors:

  • Electronic Nature of the C-Cl Bond: The carbon-chlorine bond on an isoquinoline ring is relatively strong and less reactive compared to corresponding bromides or iodides. This makes the rate-determining oxidative addition step of the catalytic cycle more difficult, often requiring more forcing conditions or highly active catalysts.[1][2]

  • Catalyst Inhibition by the Isoquinoline Nitrogen: The Lewis basic nitrogen atom within the isoquinoline ring system can coordinate to the palladium catalyst.[3] This coordination can inhibit the catalyst's activity by competing with the desired ligand or substrate binding, effectively poisoning the catalyst and stalling the reaction.

Q2: What are the initial signs of a struggling or failed reaction?

A2: Common indicators of a problematic reaction include:

  • Low or no conversion of the starting chloro-isoquinoline, as observed by TLC or LC-MS.

  • Formation of a black precipitate (palladium black) , which signifies catalyst decomposition and aggregation.

  • Significant formation of side products , such as the homocoupled boronic acid product or the dehalogenated isoquinoline.[3][4]

Troubleshooting Guide: Common Problems and Solutions

This section is structured to help you diagnose and resolve specific issues encountered during the Suzuki coupling of chloro-isoquinolines.

Issue 1: Low to No Product Formation

A lack of conversion is the most common issue. A systematic approach to troubleshooting is crucial.

Question: My reaction shows no conversion of the starting material. Where should I start?

Answer: Start by verifying your catalyst system and reaction setup.

  • Inadequate Catalyst Activity: The choice of palladium source and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[3]

    • Solution: Employ a more active catalyst system. Buchwald ligands, which are bulky and electron-rich, are highly recommended.[3][5] Ligands such as SPhos, XPhos, or RuPhos, when paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, can significantly enhance the rate of oxidative addition.[3] Consider using pre-formed palladium complexes (precatalysts) that incorporate these ligands for improved consistency.[6]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7] An insufficiently strong or poorly soluble base can halt the catalytic cycle.

    • Solution: For challenging couplings like those with chloro-isoquinolines, stronger bases are often necessary. Potassium phosphate (K₃PO₄) is a highly effective choice.[3][5] Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, option. Ensure the base is finely powdered and anhydrous, as its physical properties and water content can impact reactivity.[5]

  • Suboptimal Temperature: The activation energy for the oxidative addition of a C-Cl bond is higher than for C-Br or C-I bonds.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments.[4] Typical temperatures for these couplings range from 80-120 °C.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4][8] The reaction vessel must be purged and maintained under a positive pressure of an inert gas throughout the experiment.[8]

Issue 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the yield of the desired product.

Question: I am observing a significant amount of dehalogenated isoquinoline in my reaction mixture. How can I prevent this?

Answer: Dehalogenation (hydrodehalogenation) occurs when the chloro-isoquinoline is reduced, replacing the chlorine with a hydrogen atom. This side reaction becomes competitive when the desired cross-coupling is slow.

  • Source of Hydride: The hydride can originate from the solvent (e.g., isopropanol), the base, or its hydrates.[4]

    • Solution:

      • Use anhydrous, aprotic solvents such as 1,4-dioxane or toluene.[4]

      • Employ a fresh, anhydrous base that has been stored properly.

      • Optimize the reaction conditions (catalyst, ligand, temperature) to accelerate the rate of cross-coupling, which will outcompete the dehalogenation pathway.

Question: My main byproduct is the homocoupled boronic acid. What causes this and how can it be minimized?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.

  • Solution: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction.[4] Ensure your solvents are properly degassed and a strict inert atmosphere is maintained throughout the reaction setup and duration.[4][8]

Question: I am seeing protodeboronation of my boronic acid. What can I do?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh conditions.

  • Solution:

    • Use Milder Conditions: If possible, lower the reaction temperature or use a milder base.

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[3] These are generally more robust and less prone to premature decomposition.[6]

Experimental Protocols

General Protocol for Suzuki Coupling of a Chloro-isoquinoline

This protocol provides a robust starting point for the Suzuki coupling of a generic chloro-isoquinoline with an arylboronic acid. Optimization will likely be required for specific substrates.

Materials:

  • Chloro-isoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the chloro-isoquinoline, the arylboronic acid, and anhydrous potassium phosphate.[8]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).[9]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of Chloro-isoquinolines

ParameterRecommended Starting ConditionsOptimization ConsiderationsRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Increase loading to 5 mol% for slow reactions.Pd(II) precursors are reduced in situ to the active Pd(0) species.[6]
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Screen different Buchwald-type ligands.Bulky, electron-rich phosphine ligands facilitate the difficult oxidative addition of the C-Cl bond.[3][5]
Base K₃PO₄ (2-3 equivalents)Cs₂CO₃ can be more effective but is more costly.A strong base is required to activate the boronic acid for transmetalation.[3][5]
Solvent 1,4-Dioxane/Water (4:1 to 10:1 v/v)Toluene/Water or THF/Water can also be effective.A biphasic system helps to dissolve both the organic substrates and the inorganic base.[5]
Temperature 80-110 °CIncrease temperature if the reaction is sluggish.Higher temperatures are often needed to overcome the activation barrier for C-Cl bond cleavage.[4]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling reaction with a chloro-isoquinoline substrate.

G start Low or No Yield check_reagents Step 1: Verify Reagent Quality - Fresh Catalyst & Ligand? - Anhydrous Base? - Stable Boronic Acid/Ester? start->check_reagents check_setup Step 2: Check Reaction Setup - Inert Atmosphere Maintained? - Solvents Properly Degassed? check_reagents->check_setup Reagents OK optimize_catalyst Step 3: Optimize Catalyst System - Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Increase Catalyst Loading (2-5 mol%) check_setup->optimize_catalyst Setup OK optimize_conditions Step 4: Screen Base & Solvent - Try Stronger Base (K₃PO₄, Cs₂CO₃) - Increase Temperature (80-120 °C) optimize_catalyst->optimize_conditions Still Low Yield success Reaction Successful optimize_conditions->success Improvement Seen

Caption: A systematic workflow for troubleshooting failed Suzuki couplings.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the catalytic cycle, highlighting the challenges specific to chloro-isoquinoline substrates.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd Isoquinoline-Cl Inhibition Catalyst Inhibition (Isoquinoline-N Coordination) Pd0->Inhibition PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle for Suzuki coupling with key challenges highlighted.

References

Technical Support Center: A Guide to Purifying Halogenated Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Purification Challenges of Halogenated Isoquinoline Derivatives.

Welcome to the technical support center for the purification of halogenated isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges in isolating these valuable but often tricky compounds. The unique combination of a basic nitrogen heterocycle and one or more halogen substituents introduces specific purification hurdles that require a nuanced approach. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format, grounded in chemical principles and field-proven experience.

Introduction: Why Are Halogenated Isoquinolines So Challenging to Purify?

Halogenated isoquinolines present a unique set of purification challenges due to the interplay of several factors:

  • Basicity: The nitrogen atom in the isoquinoline ring is basic (pKa ≈ 5.14), leading to strong interactions with acidic stationary phases like silica gel, often resulting in significant peak tailing in chromatography.[1]

  • Polarity and Solubility: The introduction of halogens (F, Cl, Br, I) modifies the molecule's polarity, solubility, and crystal packing ability in ways that are not always intuitive. The position of the halogen on either the pyridine or benzene ring segment significantly influences its reactivity and interactions.[2]

  • Reactivity and Stability: Some halogenated isoquinolines can be susceptible to degradation, such as dehalogenation, on reactive surfaces or under harsh thermal conditions.[3][4] Halogens at the 1-position, for instance, are more susceptible to nucleophilic displacement than those on the benzene ring.[2]

  • Process-Related Impurities: Syntheses often leave behind structurally similar impurities, including regioisomers, starting materials, or dehalogenated byproducts, which can be difficult to separate.[5][6] Residual metal catalysts from cross-coupling reactions are also a common and critical issue.[5]

This guide will address these challenges systematically, providing actionable protocols and the rationale behind them.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification, but halogenated isoquinolines can behave non-ideally. Here are solutions to common problems.

Question 1: I'm getting severe peak tailing for my chlorinated isoquinoline on a silica gel column. How can I fix this?

Answer: This is a classic problem caused by the strong interaction between the basic nitrogen of your isoquinoline and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to a non-linear adsorption isotherm, causing the characteristic tailing.

The solution is to suppress this interaction by making the mobile phase more basic.

Causality & Solution: By adding a small amount of a basic modifier, typically triethylamine (TEA) or ammonia, to your eluent, the modifier will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. This results in a more symmetrical peak shape and improved resolution.

Protocol: Optimizing Basic Modifier Concentration
  • Starting Point: Begin by adding 0.1% to 0.5% (v/v) of triethylamine (TEA) to your pre-mixed mobile phase (e.g., Hexane/Ethyl Acetate).

  • Analysis: Run a small-scale test column or a TLC plate (pre-treated by dipping in the modified eluent and drying) to observe the effect on the retention factor (Rf) and spot shape.

  • Optimization: If tailing persists, incrementally increase the TEA concentration up to 2%. Be aware that excessive TEA can sometimes alter the selectivity of the separation.

  • Alternative Modifier: For highly acid-sensitive compounds, a solution of 7N ammonia in methanol can be used as a component of the mobile phase, but this is often reserved for more challenging separations.

Below is a diagram illustrating how a basic modifier prevents peak tailing.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) Silica Silica Surface (Si-OH) Tailing Strong Interaction Causes Peak Tailing Isoquinoline_1 Halogenated Isoquinoline (Basic N) Isoquinoline_1->Silica H-Bonding/ Acid-Base Interaction Silica_Mod Silica Surface (Si-O⁻ ... H-NEt₃⁺) Isoquinoline_2 Halogenated Isoquinoline (Basic N) Elution Weak Interaction Symmetrical Peak TEA Triethylamine (TEA) TEA->Silica_Mod Blocks Acidic Sites

Caption: Mechanism of peak tailing reduction using a basic modifier.

Question 2: My desired halogenated product is co-eluting with a very similar impurity, possibly a regioisomer or a dehalogenated starting material. How can I improve the separation?

Answer: When dealing with isomers or structurally similar compounds, relying solely on polarity differences with standard silica gel and hexane/ethyl acetate systems is often insufficient.[7] You need to introduce alternative separation mechanisms.

Causality & Solution: The key is to switch to a stationary phase or mobile phase system that can exploit different intermolecular interactions, such as π-π stacking or dipole-dipole interactions, which are influenced by the halogen's position and type.

Strategies for Separating Closely Related Species
StrategyPrincipleRecommended Stationary PhasesRecommended Mobile PhasesIn-Text Citation
Exploit π-π Interactions The aromatic systems of the isoquinoline and stationary phase interact. Differences in electron density due to halogen position can be resolved.Phenyl-Hexyl, NaphthylToluene or DCM in place of Ethyl Acetate as the polar component in the eluent.[7]
Exploit Halogen-Specific Interactions Utilizes dipole, polarizability, and shape selectivity effects unique to halogenated compounds.Pentafluorophenyl (PFP), "PFP-propyl"Hexane/MTBE, Heptane/DCM. A survey of methods found PFP columns to be excellent for separating halogenated pharmaceuticals.[6]
Reversed-Phase Chromatography Separates based on hydrophobicity. Often provides a completely different selectivity profile compared to normal phase.C18, C8, Phenyl-HexylAcetonitrile/Water or Methanol/Water with a modifier (e.g., 0.1% TFA or formic acid to protonate the isoquinoline).[6]
Experimental Protocol: Method Development for Isomer Separation
  • TLC Screening: Obtain TLC plates for different stationary phases (e.g., standard silica, phenyl-functionalized silica, and C18).

  • Solvent Systems: Test a variety of solvent systems on each plate. For normal phase, try combinations like Hexane/DCM, Hexane/Toluene, and Hexane/MTBE. For reversed-phase, try different ratios of Acetonitrile/Water and Methanol/Water.

  • Visualization: Carefully check the spot separation under a UV lamp. The system that shows two distinct spots, even if the separation is small, is the most promising starting point for column chromatography.

  • Column Optimization: Pack a column with the most promising stationary phase and run a shallow gradient of the optimal mobile phase to maximize resolution.

Section 2: Troubleshooting Crystallization

Crystallization is a powerful, cost-effective purification technique, but finding the right conditions can be an iterative process.

Question 1: I can't find a single solvent that will effectively recrystallize my brominated isoquinoline. It's either too soluble or not soluble at all.

Answer: This is a very common scenario, especially for planar, aromatic molecules. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A binary (two-component) solvent system is often the solution.

Causality & Solution: A binary system consists of a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. By dissolving the compound in a minimum amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes turbid (cloudy), you can bring the solution to the point of saturation. Upon slow cooling, high-purity crystals should form.

Protocol: Screening for a Binary Recrystallization System
  • Identify a "Solvent": In a small test tube, find a solvent that readily dissolves your compound at room temperature or with gentle heating (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone).

  • Identify an "Anti-Solvent": In another test tube, find a solvent in which your compound is practically insoluble (e.g., Hexane, Heptane, Pentane, Water). The solvent and anti-solvent must be miscible.

  • Small-Scale Test:

    • Dissolve ~50 mg of your crude product in a minimal volume (~0.5 mL) of the hot "solvent".

    • While still warm, add the "anti-solvent" dropwise until you see persistent cloudiness.

    • Add one or two more drops of the "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe: If pure-looking crystals form, you have found a viable system to scale up.

Question 2: My recrystallized product is a fine powder, and analysis shows it's not much purer. What went wrong?

Answer: The formation of a fine powder suggests that the compound precipitated out of solution too quickly. Rapid precipitation traps impurities within the crystal lattice and adsorbs them onto the large surface area of the powder.

Causality & Solution: Crystal growth is a kinetic process. For high purity, you need slow, controlled crystal formation, which allows the molecules to arrange themselves in an ordered, low-energy lattice, excluding mismatched impurity molecules.

Workflow for Achieving High-Purity Crystals

The following workflow can help you optimize your crystallization for better purity.

G start Crude Halogenated Isoquinoline dissolve Dissolve in MINIMUM amount of HOT solvent start->dissolve troubleshoot Problem: Precipitates out immediately or 'oils out' dissolve->troubleshoot Is solution clear? cool_slow Allow to cool SLOWLY to room temperature (Insulate flask if necessary) cool_ice Place in ice bath or refrigerator to maximize yield cool_slow->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with a small amount of COLD anti-solvent filter->wash end Pure Crystalline Product wash->end troubleshoot->cool_slow Yes add_solvent Add more 'solvent' to the hot solution and/or re-heat to dissolve troubleshoot->add_solvent No add_solvent->troubleshoot

Caption: A workflow for optimizing crystallization to avoid rapid precipitation.

Key Optimization Tips:

  • Slow Cooling: Never place a hot solution directly into an ice bath. Let it cool to room temperature on the benchtop first, perhaps insulated with glass wool or a towel to slow the process even further.

  • Scratching: If crystals are reluctant to form, scratching the inside of the flask with a glass rod can create nucleation sites.

  • Seeding: Adding a single, pure crystal of the desired compound (if available) can initiate controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I remove residual palladium catalyst from a Suzuki or Heck coupling reaction used to synthesize my halogenated isoquinoline?

A1: Residual palladium is a major concern, especially in drug development, as it is toxic and must be removed to very low levels (ppm). Simple filtration or chromatography is often not enough. You should use a dedicated palladium scavenger.

  • Activated Carbon: A cost-effective but sometimes non-selective option. Stirring the crude product in a solution with activated carbon for several hours can adsorb the palladium.[8]

  • Thiol-Functionalized Silica Gels: These are highly effective. The sulfur atoms have a high affinity for soft metals like palladium. The product solution is simply passed through a plug of the scavenging silica.

  • Chemical Scavengers: Reagents like QuadraSil® or Smopex® are commercially available and designed for high-efficiency metal scavenging.

Q2: My halogenated isoquinoline derivative appears to be decomposing on my silica gel column. What are my options?

A2: This indicates that your compound is sensitive to the acidic nature of silica gel. This can lead to reactions like dehalogenation or hydrolysis.

  • Use Deactivated Silica: You can passivate the silica by pre-treating the column with a solution containing a basic modifier (like 1-2% TEA in your eluent) before loading your sample.

  • Switch to Alumina: Alumina is another common stationary phase that is available in neutral or basic grades. Basic alumina is often an excellent choice for purifying basic compounds like isoquinolines.

  • Reversed-Phase Chromatography: As mentioned earlier, reversed-phase (e.g., C18) operates on a different principle (hydrophobicity) and is generally much less reactive, making it a safe option for sensitive compounds.[3]

Q3: Can I use distillation to purify my liquid brominated isoquinoline?

A3: Possibly, but with caution. Vacuum distillation is a viable option if your compound has a sufficiently low boiling point and is thermally stable. However, many functionalized isoquinolines have high boiling points and may decompose at the required temperatures. A small-scale trial (e.g., Kugelrohr distillation) is recommended to assess thermal stability before attempting a large-scale distillation. If isomers with similar boiling points are present, fractional distillation under vacuum would be required, which can be challenging.[8]

References

Preventing byproduct formation in 1-Chloro-8-methylisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-8-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving challenges to help you achieve a high yield of your target molecule with minimal byproduct formation.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The most common and practical approach involves a two-step synthesis:

  • Step 1: Synthesis of the Precursor, 8-methylisoquinolin-1(2H)-one. This is typically achieved through a Bischler-Napieralski-type cyclization of a suitable N-acylated β-phenylethylamine derivative.

  • Step 2: Chlorination of 8-methylisoquinolin-1(2H)-one. The lactam functionality of the precursor is converted to the corresponding chloride using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

While this synthetic route is well-established, it is not without its challenges. Byproduct formation can be a significant issue, leading to reduced yields and complex purification procedures. This guide will address the most common problems encountered during this synthesis and provide practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 8-methylisoquinolin-1(2H)-one

Q1: My Bischler-Napieralski reaction to form 8-methylisoquinolin-1(2H)-one is resulting in a low yield and a significant amount of a non-polar byproduct. What is happening and how can I fix it?

A1: The most likely culprit for a non-polar byproduct in a Bischler-Napieralski reaction is the formation of a styrene derivative via a retro-Ritter reaction. This side reaction is a known issue and is driven by the stability of the resulting conjugated system.[1][2][3]

Causality: The Bischler-Napieralski reaction proceeds through a nitrilium ion intermediate.[2] In the case of your synthesis, this intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline precursor to your product, or it can eliminate a proton to form the undesired styrene byproduct. The presence of an electron-donating methyl group on the aromatic ring can, in some cases, stabilize the carbocation character of the transition state leading to the styrene.

Solutions:

  • Optimize Reaction Temperature: The retro-Ritter reaction is often favored at higher temperatures. Carefully control your reaction temperature, aiming for the lowest temperature at which the cyclization still proceeds at a reasonable rate. Start with refluxing in a lower-boiling solvent like toluene before moving to higher-boiling solvents like xylene.

  • Choice of Dehydrating Agent: While phosphorus oxychloride (POCl₃) is commonly used, for substrates prone to the retro-Ritter reaction, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[3] This mixture generates a more reactive pyrophosphate intermediate that can promote the desired cyclization at a lower temperature.

  • Solvent Modification: Using the corresponding nitrile (e.g., acetonitrile) as a solvent can shift the equilibrium away from the retro-Ritter product.[2][3] However, this may not be practical for all substrates.

  • Alternative Reagents: Consider using oxalyl chloride to form an N-acyliminium intermediate, which can circumvent the formation of the nitrilium ion that leads to the styrene byproduct.[2]

Q2: I am observing the formation of multiple isomers during the cyclization step. How can I improve the regioselectivity?

A2: Poor regioselectivity in the Bischler-Napieralski reaction can occur if there are multiple activated positions on the aromatic ring for electrophilic attack.

Causality: The intramolecular electrophilic aromatic substitution will be directed by the existing substituents on the benzene ring. An electron-donating group, such as the methyl group in your precursor, will direct the cyclization to the ortho and para positions. While cyclization is generally favored at the position ortho to the ethylamine chain, steric hindrance or electronic effects from other substituents could lead to a mixture of products.

Solutions:

  • Careful Substrate Design: Ensure that your starting material, the β-(o-tolyl)ethylamine derivative, is pure and correctly substituted to favor cyclization at the desired position.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence regioselectivity. Experiment with different Lewis acids (e.g., POCl₃, P₂O₅, polyphosphoric acid) and solvents to find the optimal conditions for your specific substrate. In some cases, milder conditions can lead to higher selectivity.

Step 2: Chlorination of 8-methylisoquinolin-1(2H)-one

Q3: The chlorination of my 8-methylisoquinolin-1(2H)-one with POCl₃ is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete conversion during the chlorination of a lactam with POCl₃ is a common issue that can often be resolved by adjusting the reaction conditions.

Causality: The reaction of a lactam with POCl₃ involves the formation of a phosphate intermediate, which is then displaced by a chloride ion.[4] If the reaction stalls, it could be due to insufficient activation of the lactam or a non-optimal temperature.

Solutions:

  • Increase the Excess of POCl₃: POCl₃ often serves as both the reagent and the solvent. Using a larger excess (e.g., 10-20 equivalents) can help drive the reaction to completion.

  • Increase the Reaction Temperature: These chlorinations often require elevated temperatures. Refluxing in POCl₃ (boiling point ~106 °C) is a standard condition.[5] If the reaction is still sluggish, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction.

  • Ensure Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material or glassware will consume the reagent and hinder the reaction. Ensure your 8-methylisoquinolin-1(2H)-one is thoroughly dried and that you are using anhydrous techniques.

Q4: I am observing a byproduct with a mass corresponding to the addition of a chlorine atom to my desired product. What is this byproduct and how can I avoid it?

A4: This is a critical issue in the synthesis of this compound. The likely byproduct is 1-chloro-8-(chloromethyl)isoquinoline, resulting from the electrophilic chlorination of the benzylic methyl group.

Causality: Phosphorus oxychloride, especially at elevated temperatures, can act as an electrophilic chlorinating agent for activated methyl groups on aromatic rings.[6] The methyl group at the 8-position of the isoquinoline ring is benzylic and therefore susceptible to this side reaction.

Solutions:

  • Control Reaction Time and Temperature: Over-chlorination is more likely to occur with prolonged reaction times and higher temperatures. Monitor the reaction closely by TLC and aim to stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reflux times.

  • Stoichiometry of POCl₃: While an excess of POCl₃ is needed to drive the primary reaction, a very large excess may increase the rate of the side reaction. Experiment with reducing the amount of POCl₃ to find a balance between complete conversion of the starting material and minimizing the formation of the dichlorinated byproduct.

  • Alternative Chlorinating Agents: If over-chlorination remains a persistent issue, you could explore other chlorinating agents that are less prone to electrophilic chlorination of the methyl group. A mixture of phosphorus pentachloride (PCl₅) and POCl₃ is a stronger chlorinating agent and may allow for reaction at a lower temperature, potentially reducing the side reaction.[7] However, this also needs to be carefully optimized.

Q5: During workup, I am losing a significant portion of my product, and I suspect it is hydrolyzing back to the starting material. How can I prevent this?

A5: this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which will revert it to 8-methylisoquinolin-1(2H)-one.

Causality: The chloro group at the 1-position of the isoquinoline ring is activated towards nucleophilic substitution. Water, acting as a nucleophile, can displace the chloride to regenerate the lactam. This hydrolysis is often catalyzed by acid or base.

Solutions:

  • Careful Quenching: The workup of a POCl₃ reaction typically involves quenching the excess reagent with ice water. This process generates a significant amount of hydrochloric acid, creating a highly acidic environment that can promote hydrolysis. To minimize this, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate the heat and dilute the acid as quickly as possible.

  • Prompt Neutralization and Extraction: After quenching, neutralize the acidic solution promptly with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic. Do not let the product sit in the acidic aqueous layer for an extended period. Immediately extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification Strategy: When purifying by column chromatography, ensure your silica gel is neutral. If you suspect your product is degrading on the column, you can pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q: What is the best method to synthesize the 8-methylisoquinolin-1(2H)-one precursor?

A: The Bischler-Napieralski reaction is a robust and widely used method.[3][8] This involves the cyclization of N-acylated-β-(o-tolyl)ethylamine. The starting ethylamine can be prepared from o-tolylacetic acid. The acylation can be performed with a suitable acylating agent, followed by cyclization using a dehydrating agent like POCl₃ or P₂O₅.

Q: How can I monitor the progress of my reactions?

A: Thin-layer chromatography (TLC) is an excellent technique for monitoring both the cyclization and chlorination steps. For the chlorination reaction, you should see the disappearance of the more polar 8-methylisoquinolin-1(2H)-one spot and the appearance of the less polar this compound spot. It is advisable to also run a co-spot with your starting material to confirm its consumption.

Q: What are the typical purification methods for this compound?

A: After an aqueous workup and extraction, the crude product is often purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective. Recrystallization from a suitable solvent system can also be used for further purification.

Q: Are there any specific safety precautions I should take when working with phosphorus oxychloride?

A: Yes, phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. When quenching the reaction, add the reaction mixture to ice slowly and cautiously.

Experimental Protocols

Protocol 1: Synthesis of 8-methylisoquinolin-1(2H)-one

This protocol is a general guideline for a Bischler-Napieralski-type cyclization and may require optimization for your specific substrate.

Materials:

  • N-formyl-2-(o-tolyl)ethan-1-amine

  • Phosphorus oxychloride (POCl₃)

  • Toluene, anhydrous

  • Sodium bicarbonate solution, saturated

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-formyl-2-(o-tolyl)ethan-1-amine (1 equivalent) in anhydrous toluene.

  • Slowly add phosphorus oxychloride (3-5 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3,4-dihydro-8-methylisoquinoline.

  • The crude dihydroisoquinoline can often be dehydrogenated in situ or in a subsequent step. For dehydrogenation, a common method is to heat the crude product with a catalyst such as palladium on carbon in a suitable solvent.

  • After dehydrogenation is complete (as monitored by TLC or GC-MS), filter off the catalyst and concentrate the solvent to yield the crude 8-methylisoquinolin-1(2H)-one, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

Materials:

  • 8-methylisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylisoquinolin-1(2H)-one (1 equivalent).

  • Add phosphorus oxychloride (10-15 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 106 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.

  • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary

ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents N-formyl-2-(o-tolyl)ethan-1-amine, POCl₃8-methylisoquinolin-1(2H)-one, POCl₃
Typical Solvent Toluene or XyleneNeat POCl₃
Temperature Range 80-140 °C100-110 °C
Reaction Time 2-6 hours1-4 hours
Potential Byproducts Styrene derivative, regioisomers1-Chloro-8-(chloromethyl)isoquinoline, unreacted starting material
Purification Column chromatography, recrystallizationColumn chromatography, recrystallization

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_0 Step 1: Synthesis of 8-methylisoquinolin-1(2H)-one cluster_1 Step 2: Chlorination A N-formyl-2-(o-tolyl)ethan-1-amine B Nitrilium Ion Intermediate A->B  POCl₃ (Dehydration) C 3,4-Dihydro-8-methylisoquinoline B->C Intramolecular Electrophilic Aromatic Substitution (Desired Pathway) E Styrene Byproduct (Retro-Ritter) B->E Elimination (Side Reaction) D 8-methylisoquinolin-1(2H)-one (Desired Precursor) C->D Dehydrogenation F 8-methylisoquinolin-1(2H)-one G This compound (Desired Product) F->G  POCl₃ (Chlorination) H 1-Chloro-8-(chloromethyl)isoquinoline (Over-chlorination Byproduct) G->H Excess POCl₃ High Temp. (Side Reaction) I 8-methylisoquinolin-1(2H)-one (From Hydrolysis) G->I H₂O (Workup) (Hydrolysis)

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting Workflow

G cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 a Low Yield Styrene Byproduct Present b Optimize Temperature Lower Temp. a->b c Change Reagent P₂O₅/POCl₃ a->c d Change Solvent Acetonitrile a->d e Incomplete Reaction f Increase POCl₃ Excess e->f g Increase Temperature e->g h Over-chlorination Byproduct i Control Time & Temp. h->i j Optimize POCl₃ Stoichiometry h->j k Product Hydrolysis l Careful Quenching k->l m Prompt Neutralization k->m

Caption: Troubleshooting decision-making workflow.

References

Troubleshooting Guide for Nucleophilic Aromatic Substitution on Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find a structured question-and-answer format addressing common experimental challenges, supported by in-depth scientific explanations, actionable protocols, and illustrative diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues you might encounter during your SNAr experiments with isoquinoline substrates.

Issue 1: Low to No Product Yield

Q1: My SNAr reaction on a halo-isoquinoline is giving a very low yield or no product at all. What are the primary reasons for this failure, and how can I resolve it?

A1: Low or non-existent yield in an SNAr reaction involving isoquinolines typically points to one of three core issues: insufficient activation of the isoquinoline ring, a poor leaving group, or suboptimal reaction conditions. A systematic evaluation of these factors is crucial for success.

  • Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is paramount for the reaction to proceed. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which inherently activates the ring towards nucleophilic attack, particularly at the C1 and C3 positions.[4][5][6] However, this activation may not be sufficient for less reactive nucleophiles or leaving groups.

    • Troubleshooting Steps:

      • Assess Regiochemistry: Nucleophilic attack is most favorable at the C1 position of the isoquinoline ring, followed by the C3 position.[4][5] This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions.[4][7] Ensure your leaving group is at one of these activated positions.

      • Introduce Additional Electron-Withdrawing Groups (EWGs): If your isoquinoline substrate allows, the presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) on the carbocyclic ring can further enhance the electrophilicity of the C1 and C3 positions and stabilize the Meisenheimer complex, thereby increasing the reaction rate.[3][8]

  • Poor Leaving Group: The rate of an SNAr reaction is dependent on the nature of the leaving group. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[2]

    • Troubleshooting Steps:

      • Switch to a Better Leaving Group: If you are using a chloro-, bromo-, or iodo-isoquinoline with a weak nucleophile, consider synthesizing the corresponding fluoro-isoquinoline.

      • Alternative Leaving Groups: While halogens are common, other groups like -NO₂, -OTs, or -OMs can also function as effective leaving groups in SNAr reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the nucleophile play a critical role in the success of SNAr reactions.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[9][10] Consider increasing the temperature incrementally, monitoring for product formation and decomposition.

      • Optimize Solvent Choice: Polar aprotic solvents such as DMSO, DMF, NMP, and sulfolane are generally the solvents of choice for SNAr reactions.[9][11][12] They effectively solvate cations, leaving the nucleophile more "naked" and reactive. If solubility is an issue, or if you are observing side reactions, a systematic solvent screen is recommended. In some cases, greener alternatives like PEG-400 have been shown to be effective.[13]

      • Enhance Nucleophilicity: If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is necessary to deprotonate it in situ, thereby increasing its nucleophilicity. For weakly nucleophilic alcohols, using the corresponding alkoxide (e.g., sodium methoxide) is often more effective.

Issue 2: Formation of Side Products

Q2: I am observing significant formation of side products in my SNAr reaction. What are the likely side reactions, and how can I suppress them?

A2: Side product formation in SNAr reactions on isoquinolines can arise from several pathways, including reaction at alternative sites, degradation of starting materials or products, and reactions with the solvent.

  • Competitive Nucleophilic Attack: While C1 is the most reactive site, attack at C3 can also occur, leading to a mixture of isomers if leaving groups are present at both positions.[5]

    • Troubleshooting Steps:

      • Employ a Regioselectively Substituted Starting Material: The most straightforward approach is to start with an isoquinoline that has a leaving group only at the desired position.

      • Steric Hindrance: A bulky nucleophile may favor reaction at the less sterically hindered position. Conversely, introducing a sterically demanding group near one of the reactive sites on the isoquinoline can direct the nucleophile to the other site.

  • Reaction with Solvent or Base: At high temperatures, some polar aprotic solvents like DMF and DMAc can decompose to generate nucleophilic species (e.g., dimethylamine) that can compete with your desired nucleophile. Similarly, hydroxide bases can lead to the formation of hydroxyisoquinolines.

    • Troubleshooting Steps:

      • Use a More Stable Solvent: Consider using DMSO, NMP, or sulfolane, which are generally more stable at higher temperatures.[9]

      • Choose a Non-Nucleophilic Base: Employ bases like K₂CO₃, Cs₂CO₃, or organic bases such as DBU or DIPEA, which are less likely to act as competing nucleophiles.

  • Ring-Opening Reactions: Under certain conditions, particularly with very strong nucleophiles like amide ions, a competing mechanism known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) can occur.[14][15] This can lead to rearranged products.

    • Troubleshooting Steps:

      • Moderate Nucleophile Strength: If ANRORC is suspected, consider using a less basic nucleophile or modifying the reaction conditions to favor the SNAr pathway (e.g., lower temperature, different solvent).

Experimental Protocols & Data

General Protocol for SNAr on 1-Chloroisoquinoline with an Amine Nucleophile

This protocol provides a starting point for the SNAr reaction between a 1-chloroisoquinoline and a generic primary or secondary amine.

Materials:

  • 1-Chloroisoquinoline

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv), the amine nucleophile (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M with respect to the 1-chloroisoquinoline.

  • Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Solvent Effects on SNAr Reactions

The choice of solvent can significantly influence the rate and yield of SNAr reactions. The following table summarizes the general applicability of common high-boiling point polar aprotic solvents.

SolventBoiling Point (°C)Key Characteristics
DMSO 189Excellent solvating power, high boiling point. Can be difficult to remove completely.
DMF 153Good solvating power. Can decompose at high temperatures to form dimethylamine.
NMP 202High boiling point, good thermal stability. Often a good alternative to DMF.
Sulfolane 285Very high boiling point and high polarity. Useful for very unreactive substrates.
PEG-400 DecomposesA greener, non-toxic, and biodegradable solvent alternative.[13]

Visualizing the Mechanism and Troubleshooting Workflow

Mechanism of SNAr on Isoquinoline

The following diagram illustrates the key step in the SNAr mechanism on a 1-halo-isoquinoline: the formation of the resonance-stabilized Meisenheimer complex.

Caption: SNAr mechanism on isoquinoline via a Meisenheimer complex.

Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common issues in SNAr reactions on isoquinolines.

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Activation Is the isoquinoline ring sufficiently activated? (Leaving group at C1/C3, EWGs present?) Start->Check_Activation Check_LG Is the leaving group optimal? (F > Cl > Br > I) Check_Activation->Check_LG Yes Solution_Activation Solution: - Use isomer with LG at C1 - Add EWGs to substrate if possible Check_Activation->Solution_Activation No Check_Conditions Are reaction conditions optimized? (Temperature, Solvent, Base) Check_LG->Check_Conditions Yes Solution_LG Solution: - Synthesize fluoro- or -nitro-substituted analog Check_LG->Solution_LG No Solution_Conditions Solution: - Increase temperature - Screen polar aprotic solvents (DMSO, NMP) - Use stronger, non-nucleophilic base Check_Conditions->Solution_Conditions No Success Reaction Successful Check_Conditions->Success Yes Solution_Activation->Start Re-evaluate Solution_LG->Start Re-evaluate Solution_Conditions->Start Re-evaluate

Caption: A workflow for troubleshooting low-yield SNAr reactions.

References

Technical Support Center: A Guide to Scaling the Synthesis of 1-Chloro-8-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for the synthesis and scale-up of 1-Chloro-8-methylisoquinoline. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, supported by robust experimental protocols and an understanding of the underlying chemical principles.

I. Strategic Overview: A Two-Step Path to the Target Molecule

The synthesis of this compound is most reliably achieved through a two-step process. This strategy prioritizes yield, purity, and scalability by first constructing the stable isoquinolinone core, followed by a high-yielding chlorination. This approach avoids challenges associated with direct cyclization to a substituted isoquinoline and subsequent functionalization.

The overall workflow is summarized below:

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination start o-Tolylacetic acid derivative precursor 8-Methylisoquinolin-1(2H)-one start->precursor Cyclization / Condensation target This compound precursor->target POCl₃ (Reflux)

Caption: High-level two-step synthetic route to this compound.

II. Part 1: Synthesis of the Precursor, 8-Methylisoquinolin-1(2H)-one

The formation of the isoquinolinone core is the foundation of this synthesis. Success at this stage is critical for the overall efficiency of the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing the 8-methylisoquinolin-1(2H)-one precursor? A1: A highly effective method involves the condensation and cyclization of a derivative of o-tolylacetic acid with a suitable nitrogen source. While several specific named reactions exist for isoquinoline synthesis, building the isoquinolinone from an appropriate acyclic precursor is often more straightforward and higher yielding for this particular substitution pattern.

Q2: What critical parameters must be controlled during this precursor synthesis? A2: Temperature control is paramount. The initial condensation and subsequent cyclization steps can be exothermic, and uncontrolled temperature spikes can lead to side product formation and charring, complicating purification. Stoichiometry is also key; ensuring the correct molar ratios of reactants prevents wastage and minimizes impurities.

Q3: How should I monitor the reaction to determine its completion? A3: Thin Layer Chromatography (TLC) is the primary method for at-a-glance monitoring. A co-spot of your starting material against the reaction mixture will show the consumption of the starting material. For more quantitative analysis, especially during process development for scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to track the formation of the product and any significant impurities.

Troubleshooting Guide: Precursor Synthesis
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient heating: The cyclization step often requires elevated temperatures to overcome the activation energy.[1] 2. Reagent decomposition: Starting materials may be sensitive to excessively high temperatures or prolonged reaction times. 3. Moisture: Water can interfere with condensing agents.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring by TLC to find the optimal balance between reaction rate and decomposition. 2. Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.
Formation of a Dark, Tarry Mixture 1. Overheating: Localized hotspots or excessive bulk temperature can cause polymerization and degradation of reactants and products.[2] 2. Reaction time too long: Even at the correct temperature, extended heating can lead to decomposition.1. Controlled Heating: Use an oil bath with vigorous stirring to ensure even heat distribution. For larger scales, a jacketed reactor is essential.[3] 2. Monitor Closely: Stop the reaction as soon as TLC/HPLC indicates the consumption of the limiting reagent.
Difficulty in Product Isolation/Purification 1. Incomplete reaction: The presence of unreacted starting materials complicates purification. 2. Formation of soluble impurities: Side products with similar polarity to the desired product make separation difficult.1. Drive to Completion: Ensure the reaction has run its course before attempting work-up. 2. Recrystallization: Isolate the crude product and perform a recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). This is a highly effective and scalable purification method.[4]

III. Part 2: Chlorination to this compound

This step converts the stable isoquinolinone precursor into the activated target molecule. The use of phosphoryl chloride (POCl₃) is standard for this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is phosphoryl chloride (POCl₃) the reagent of choice? A1: POCl₃ serves a dual role as both the chlorinating agent and the solvent, which is highly efficient. It readily activates the amide oxygen of the isoquinolinone, facilitating nucleophilic attack by the chloride ion to form the desired 1-chloro product.

Q2: What are the primary safety concerns when handling POCl₃, especially at scale? A2: POCl₃ is highly corrosive and toxic. It reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). For scale-up, a closed system with scrubbers to handle off-gassing is mandatory.

Q3: What is the mechanism of this chlorination reaction? A3: The reaction proceeds via the formation of a dichlorophosphoryl intermediate. The lone pair on the amide oxygen attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. This creates a good leaving group, which is subsequently displaced by a chloride ion to yield the 1-chloro-isoquinoline product. This is mechanistically related to the first step of the Bischler-Napieralski reaction where POCl₃ is used as a dehydrating agent.[5][6]

Troubleshooting Guide: Chlorination Step

The following decision tree provides a logical workflow for troubleshooting common issues during the chlorination of 8-Methylisoquinolin-1(2H)-one.

Troubleshooting_Chlorination start Reaction Issue Observed q1 Is the reaction incomplete (TLC shows starting material)? start->q1 a1_yes Moisture Contamination? Ensure anhydrous conditions. Use fresh/distilled POCl₃. q1->a1_yes Yes q2 Is the work-up problematic (emulsions, low recovery)? q1->q2 No a1_no Insufficient Temperature? Increase to reflux and hold. Monitor progress. a1_yes->a1_no a2_yes Incomplete POCl₃ Quench? Quench mixture slowly onto excess ice with vigorous stirring. Check pH after neutralization. q2->a2_yes Yes a2_no Product is dark/oily? q2->a2_no No q3 Was reaction overheated or run too long? a2_no->q3 a3_yes Optimize reaction time. Consider purification via chromatography for small scale or recrystallization for large scale. q3->a3_yes Yes a3_no Consult Process Chemistry Team for further analysis. q3->a3_no No

Caption: A decision-making workflow for troubleshooting the chlorination reaction.

Detailed Experimental Protocol (Lab Scale)

Reaction: 8-Methylisoquinolin-1(2H)-one → this compound

Materials:

  • 8-Methylisoquinolin-1(2H)-one (1.0 eq)

  • Phosphoryl chloride (POCl₃) (10-20 volumes)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-Methylisoquinolin-1(2H)-one.

  • In a fume hood, carefully add phosphoryl chloride (POCl₃) to the flask.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath.

  • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Work-up: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution in a fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as 5N aqueous sodium hydroxide (NaOH) or solid sodium carbonate (Na₂CO₃), until the pH is approximately 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel) or recrystallization to afford this compound as a solid.

IV. Part 3: Critical Considerations for Scale-Up

Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing facility introduces a new set of challenges that must be proactively managed.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor to consider when scaling up the chlorination step? A1: Heat management. Reactions that are easily controlled in a round-bottom flask can become dangerously exothermic at scale due to the decrease in the surface-area-to-volume ratio.[3] The quenching of excess POCl₃ is particularly hazardous and must be engineered with robust cooling systems and controlled addition rates.

Q2: How should the purification strategy change upon scale-up? A2: While flash chromatography is excellent for purification at the gram scale, it is generally not feasible or economical for multi-kilogram production.[4] The focus must shift to developing a robust crystallization procedure. This involves screening various solvent systems to find one that provides high recovery of the product with excellent purity.

Q3: Are there any reagent or solvent changes to consider for a greener, more scalable process? A3: While POCl₃ is highly effective, its hazardous nature makes it a target for replacement in modern green chemistry initiatives.[7] However, for this specific transformation, alternatives are often less efficient. The focus at scale should be on process engineering to handle POCl₃ safely and to minimize its use to a practical excess. For extractions, replacing chlorinated solvents like dichloromethane with less hazardous alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be investigated.

Scale-Up Troubleshooting Guide
ProblemPotential Cause(s) at ScaleRecommended Solution(s)
Batch-to-Batch Inconsistency 1. Variable quality of raw materials. 2. Inconsistent heat and mass transfer in the reactor.1. Implement QC: Establish strict specifications and perform quality control testing on all incoming raw materials. 2. Process Control: Use a properly sized and engineered reactor with calibrated temperature probes and an efficient stirring mechanism to ensure homogeneity.
Uncontrolled Exotherm During Quench 1. Addition rate too fast: Adding the reaction mixture to the quenching solution (or vice-versa) too quickly.[3] 2. Insufficient cooling. 1. Reverse Addition & Controlled Rate: Add the quenching solution (e.g., cold water) slowly to the reaction mixture under vigorous stirring and cooling. This is often easier to control. 2. Engineered Solution: Utilize a jacketed reactor with a high-capacity chiller.
Product Fails Purity Specifications 1. Impurities carried over from the precursor step. 2. Inefficient crystallization: The chosen solvent system may not effectively reject key impurities.1. Precursor Purity: Ensure the 8-Methylisoquinolin-1(2H)-one precursor meets a high purity standard before use in the final step. 2. Re-slurry/Re-crystallize: Perform a second crystallization or a hot slurry of the isolated product in a different solvent to remove persistent impurities.

V. References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from --INVALID-LINK--

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Retrieved from --INVALID-LINK--

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Chloro-4-Methylisoquinoline synthesis. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Retrieved from --INVALID-LINK--

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from --INVALID-LINK--

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Functionalizing 1-Chloro-8-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1-chloro-8-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The functionalization of heteroaryl chlorides like this compound is a common challenge in medicinal chemistry. While chlorides are often more stable and cost-effective starting materials, their lower reactivity compared to bromides and iodides necessitates carefully chosen, highly active catalyst systems. This guide provides troubleshooting advice and answers to frequently asked questions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?

A: The primary challenge stems from the C-Cl bond's strength and the electronic nature of the isoquinoline ring. The oxidative addition of an aryl chloride to a palladium(0) center is often the rate-limiting step in the catalytic cycle and is slower than for corresponding aryl bromides or iodides.[1] Furthermore, the nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This requires a catalyst system that is not only highly active but also stable enough to resist deactivation by the substrate or coupling partner.

Q2: What are the most critical factors when selecting a catalyst system for this substrate?

A: There are three primary factors to consider:

  • The Ligand: This is arguably the most crucial component. For unactivated heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential.[1][3] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination to release the product.[4]

  • The Palladium Precursor: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), the choice is often linked to the ligand to form a highly active catalytic species in situ.

  • The Base: The base's role is critical and varies by reaction type. It can activate the coupling partner (e.g., in Suzuki-Miyaura coupling) or facilitate deprotonation steps (e.g., in Buchwald-Hartwig amination).[1][5] Its strength, solubility, and compatibility with functional groups on the substrates are key considerations.

Q3: Which class of ligands is generally most effective for this type of transformation and why?

A: The "Buchwald ligands," a class of bulky, electron-rich dialkylbiaryl phosphines, are the industry standard for coupling challenging aryl chlorides.[6][7] Ligands such as SPhos, XPhos, and RuPhos have proven highly effective.[6]

  • Bulkiness: The steric hindrance around the phosphorus atom favors the formation of a monoligated palladium species (L-Pd(0)), which is highly reactive towards oxidative addition.[4]

  • Electron-Donating Ability: The electron-rich nature of these ligands increases the electron density on the palladium center, which in turn facilitates the cleavage of the C-Cl bond during oxidative addition.

Q4: When should I choose a Suzuki, Buchwald-Hartwig, or Sonogashira coupling for my this compound?

A: The choice depends entirely on the desired final structure:

  • Suzuki-Miyaura Coupling: Choose this method to form a carbon-carbon (C-C) bond with an aryl, heteroaryl, or vinyl group. This requires a boronic acid or boronate ester as the coupling partner.[8]

  • Buchwald-Hartwig Amination: This is the premier method for forming a carbon-nitrogen (C-N) bond. It couples the isoquinoline with a primary or secondary amine, aniline, or N-heterocycle.[4][9]

  • Sonogashira Coupling: Select this reaction to form a carbon-carbon (C-C) bond with a terminal alkyne, creating an arylalkyne structure.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

General Catalytic Cycle for Cross-Coupling

Most palladium-catalyzed cross-coupling reactions follow a similar mechanistic pathway, illustrated below. Understanding this cycle is key to effective troubleshooting.

Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Product_Complex Product-bound Complex Product_Complex->Pd0 Reductive Elimination Product_out Functionalized Product (Ar-R) Product_Complex->Product_out ArCl_in 1-Cl-8-Me-Isoquinoline (Ar-Cl) ArCl_in->OxAdd Coupling_Partner_in Coupling Partner (R-M) Coupling_Partner_in->Trans Base_in Base Base_in->Trans Catalyst Deactivation cluster_info Common Deactivation Pathways Active L-Pd(0) (Active Catalyst) Inactive_N Inactive Pd-Amine Complex Active->Inactive_N Ligand Displacement by Amine Inactive_Het Inactive Pd-Isoquinoline Complex Active->Inactive_Het Ligand Displacement by Isoquinoline Productive Productive Catalytic Cycle (Leads to Product) Active->Productive Desired Pathway Catalyst Selection Workflow Start Start: Functionalize This compound Bond_Type What type of bond to form? Start->Bond_Type Suzuki Suzuki-Miyaura (Boronic Acid/Ester) Bond_Type->Suzuki C-C (Aryl/Vinyl) Buchwald Buchwald-Hartwig (Amine/Aniline) Bond_Type->Buchwald C-N Sonogashira Sonogashira (Terminal Alkyne) Bond_Type->Sonogashira C-C (Alkynyl) Ligand_Select Select Bulky, Electron-Rich Biaryl Phosphine Ligand (e.g., SPhos, XPhos, BrettPhos) Suzuki->Ligand_Select Buchwald->Ligand_Select Sonogashira->Ligand_Select Base_Select_Suzuki Select Base: K₃PO₄ or Cs₂CO₃ in Dioxane/H₂O Ligand_Select->Base_Select_Suzuki Base_Select_Buchwald Select Base: NaOtBu or LiHMDS in Toluene or Dioxane Ligand_Select->Base_Select_Buchwald Base_Select_Sono Select Base & Co-catalyst: Et₃N/CuI (Catalytic) or Cs₂CO₃ (Cu-free) Ligand_Select->Base_Select_Sono Optimize Troubleshoot: Low Yield or Side Reactions? (Consult Guide) Base_Select_Suzuki->Optimize Base_Select_Buchwald->Optimize Base_Select_Sono->Optimize Optimize->Ligand_Select Yes (Re-evaluate System) End Successful Functionalization Optimize->End No

References

Improving the stability of 1-Chloro-8-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 1-Chloro-8-methylisoquinoline

A Guide to Enhancing Stability and Ensuring Experimental Integrity

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of this compound.

Q1: I've noticed a slight discoloration in my solid sample of this compound over time. What could be the cause?

Discoloration of solid this compound, often presenting as a yellowish or brownish tint, is typically indicative of minor degradation. While aromatic compounds like isoquinolines are generally stable due to their resonant structure, halogenated derivatives can be susceptible to slow decomposition under certain conditions.[1][2] The primary culprits are often prolonged exposure to light and/or atmospheric oxygen. Photodegradation can initiate radical reactions, while oxidation can lead to the formation of colored impurities.

To mitigate this, always store the solid compound in an amber vial to protect it from light and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

Q2: My stock solution of this compound in methanol has turned cloudy. What is happening?

Cloudiness in a stock solution suggests either precipitation of the compound due to solubility issues or, more likely, a chemical reaction leading to the formation of an insoluble byproduct. Chlorinated aromatic compounds can undergo nucleophilic substitution reactions.[3] In this case, methanol, although a weak nucleophile, could slowly react with this compound, especially if the solution is stored for an extended period or exposed to elevated temperatures.

For long-term storage, consider using a more aprotic and less nucleophilic solvent. A comparative table of recommended solvents is provided below.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, a multi-faceted approach to storage is recommended. The key is to control the environmental factors that can accelerate degradation.

Parameter Recommended Condition Rationale
Temperature -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Light Amber vial or opaque containerProtects against photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the chloro group, which can form hydrochloric acid and catalyze further degradation.[4][5]

Q4: How can I verify the purity of my this compound sample if I suspect degradation?

Regular purity assessment is crucial for ensuring the validity of your experimental data. Several analytical techniques are well-suited for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of isoquinoline alkaloids and detecting degradation products.[6][7] A reversed-phase C18 column is often a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The appearance of new signals or changes in the integration of existing peaks can indicate degradation.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and help identify the mass of any degradation products.

A detailed protocol for purity analysis by HPLC is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Long-Term Storage

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Solvent Selection: Choose a dry, aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of argon or nitrogen.

  • Weighing: Accurately weigh the desired amount of this compound in a tared, amber glass vial.

  • Dissolution: Add the chosen anhydrous solvent to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Tightly seal the vial, wrap the cap with parafilm, and store at -20°C in a desiccated environment.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general workflow for analyzing the purity of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in a mixture of acetonitrile and water (50:50).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (typically around 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and the recommended mitigation strategies.

Caption: Factors affecting the stability of this compound.

Troubleshooting Workflow

If you suspect degradation of your this compound sample, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Suspected Degradation visual_inspection Visual Inspection Discoloration? Cloudy Solution? start->visual_inspection analytical_check Analytical Verification Perform HPLC or NMR visual_inspection->analytical_check confirm_degradation Degradation Confirmed? analytical_check->confirm_degradation review_storage Review Storage & Handling Check temperature, light, atmosphere, solvent confirm_degradation->review_storage Yes end_ok Sample OK confirm_degradation->end_ok No new_sample Acquire New Sample review_storage->new_sample implement_protocols Implement Recommended Protocols new_sample->implement_protocols

Caption: Troubleshooting workflow for suspected sample degradation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-8-methylisoquinoline and its Isomers in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Strategic Role of Chloro-Substituents

The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[1] The functionalization of the isoquinoline ring system is therefore a critical endeavor for drug discovery professionals aiming to explore structure-activity relationships (SAR). Chloro-isoquinolines serve as exceptionally versatile synthetic intermediates, enabling the introduction of diverse functionalities through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

However, not all chloro-isoquinolines exhibit the same reactivity. The position of the chlorine atom and the presence of other substituents on the ring can profoundly influence reaction outcomes, rates, and yields. This guide provides an in-depth comparison of the reactivity of 1-chloro-8-methylisoquinoline with other positional isomers, such as 1-chloroisoquinoline and 3-chloroisoquinoline. We will dissect the underlying electronic and steric factors that govern their reactivity and provide supporting experimental frameworks for researchers in the field.

Fundamental Principles: Unpacking Electronic and Steric Effects in Isoquinolines

The reactivity of a substituted isoquinoline is dictated by a delicate balance of electronic and steric effects. Understanding these principles is paramount to predicting reaction feasibility and selecting appropriate experimental conditions.

Electronic Landscape of the Isoquinoline Ring

The isoquinoline ring consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an electron-deficient (electrophilic) character, particularly at the C1 and C3 positions.[2] This inherent electronic property makes these positions susceptible to attack by nucleophiles.

In the context of nucleophilic aromatic substitution (SNAr), the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is typically the formation of this complex.[5] The nitrogen atom at position 2 is crucial as it can stabilize the negative charge of the Meisenheimer complex through resonance when the nucleophilic attack occurs at C1, making this position highly activated.

Caption: Stabilization of the Meisenheimer intermediate in SNAr at C1.

The Impact of Steric Hindrance

While electronic factors prime a position for reaction, steric effects determine its accessibility.[6] Substituents near the reaction center can physically impede the approach of a nucleophile or a bulky transition-metal catalyst.

In This compound , the methyl group at C8 is in a peri position relative to the chlorine at C1. This proximity creates significant steric congestion around the C1 position, potentially hindering the formation of the transition state required for substitution or oxidative addition in cross-coupling reactions. This contrasts with isomers like 1-chloroisoquinoline, which lacks this steric shield, or 1-chloro-3-methylisoquinoline, where the methyl group is further away from the reactive C1 center.[7][8]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[9][10] The efficiency of these reactions on chloro-isoquinolines is highly dependent on the isomer's structure.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a cornerstone of modern synthesis.[11][12] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the product.[12]

The oxidative addition step is often rate-limiting and is sensitive to both electronic activation and steric hindrance. For chloro-isoquinolines, the C1-Cl bond is generally more reactive than the C3-Cl bond due to greater electronic activation from the adjacent nitrogen. However, the steric bulk of the C8-methyl group in this compound can significantly slow this step compared to the unhindered 1-chloroisoquinoline. This often necessitates the use of more active, sterically demanding phosphine ligands (e.g., XPhos, BrettPhos) and higher reaction temperatures to achieve comparable yields.[11]

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

EntryChloro-isoquinoline SubstrateTypical ConditionsExpected Outcome/YieldRationale
11-Chloroisoquinoline[13]Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene/H₂O, 80 °C, 12hHigh (>90%)Electronically activated C1 position with no steric hindrance.
2This compound[8]Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), K₃PO₄, Dioxane, 110 °C, 24hModerate to Good (60-80%)Electronically activated but sterically hindered. Requires a more active catalyst system and higher temperature.
33-Chloroisoquinoline[14]Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄, Toluene/H₂O, 100 °C, 24hModerate (50-70%)Less electronically activated than C1. Requires more forcing conditions than entry 1.

Disclaimer: Yields are illustrative and based on established chemical principles; actual results may vary based on the specific boronic acid and precise reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki coupling of chloro-isoquinolines, based on established methods for heteroaryl chlorides.[11][15]

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the chloro-isoquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%) in the chosen anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a final concentration of 0.1-0.5 M). Add this catalyst solution to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, widely used in the synthesis of pharmaceuticals.[9][16][17] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[18]

The steric hindrance of the C8-methyl group in this compound presents a similar challenge as in the Suzuki reaction. The approach of the palladium-ligand complex and the subsequent coordination of the amine can be sterically impeded. Consequently, successful amination of this substrate often requires bulky, electron-rich phosphine ligands that promote the reductive elimination step and higher reaction temperatures.[16] In contrast, 1-chloroisoquinoline can typically be coupled under milder conditions.

Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination

EntryChloro-isoquinoline SubstrateAmineTypical ConditionsExpected Outcome/Yield
11-ChloroisoquinolineMorpholinePd₂(dba)₃ (1 mol%), RuPhos (2 mol%), NaOt-Bu, Toluene, 100 °C, 8hHigh (>95%)
2This compoundMorpholinePd(OAc)₂ (3 mol%), BrettPhos (6 mol%), LHMDS, Dioxane, 110 °C, 20hModerate (55-75%)
33-ChloroisoquinolineMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu, Toluene, 110 °C, 16hGood (70-85%)

Disclaimer: Yields are illustrative and based on established chemical principles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from standard procedures for the amination of challenging heteroaryl chlorides.[16]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOt-Bu or LHMDS, 1.2-2.0 equiv) to an oven-dried reaction tube.

  • Reagent Addition: Add the chloro-isoquinoline (1.0 equiv) and the amine (1.0-1.5 equiv), followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel tightly and place it in a preheated heating block at the desired temperature (typically 80-110 °C).

  • Monitoring & Work-up: Follow steps 4-6 as described in the Suzuki-Miyaura protocol.

Visualizing the Comparative Experimental Workflow

To systematically evaluate the reactivity of different isomers, a parallel experimental setup is ideal. The following workflow illustrates this process.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_setup Parallel Reaction Setup (Inert Atmosphere) cluster_optimization Optimization for Hindered Substrate r1 Weigh Isomer 1 (1-Cl-Isoquinoline) s1 Vial 1: Isomer 1 + Coupling Partner + Base + Catalyst System A r1->s1 s2 Vial 2: Isomer 2 + Coupling Partner + Base + Catalyst System A s3 Vial 3: Isomer 3 + Coupling Partner + Base + Catalyst System A s4 Vial 4: Isomer 2 + Coupling Partner + Base + Catalyst System B r2 Weigh Isomer 2 (1-Cl-8-Me-Isoquinoline) r2->s2 r2->s4 r3 Weigh Isomer 3 (3-Cl-Isoquinoline) r3->s3 heating Heat all vials (e.g., 100 °C) s1->heating s2->heating s3->heating s4->heating monitoring Monitor all reactions (TLC / LC-MS at t=1, 4, 12, 24h) heating->monitoring workup Parallel Work-up & Purification monitoring->workup analysis Analyze Yield & Purity (NMR, MS) workup->analysis

Caption: A generalized workflow for comparing chloro-isoquinoline reactivity.

Conclusion and Outlook

The reactivity of chloro-isoquinolines in common synthetic transformations is a direct function of the interplay between electronic activation and steric accessibility.

  • 1-Chloroisoquinoline stands as the most reactive isomer in both nucleophilic substitution and cross-coupling at the C1 position due to strong electronic activation from the adjacent nitrogen and minimal steric hindrance.

  • 3-Chloroisoquinoline is generally less reactive than its C1 counterpart due to weaker electronic activation, often requiring more forcing conditions.

  • This compound presents a unique challenge. While its C1 position is electronically activated, the peri-methyl group at C8 imposes significant steric hindrance. This steric impediment reduces its reactivity compared to the parent 1-chloroisoquinoline and necessitates careful optimization of reaction conditions, typically involving bulkier, more active phosphine ligands, stronger bases, and higher temperatures.

For researchers and drug development professionals, this guide underscores the importance of considering both electronic and steric factors when designing synthetic routes. While the functionalization of sterically congested scaffolds like this compound is challenging, modern advancements in catalyst design provide a robust toolkit to overcome these hurdles, enabling the synthesis of novel and complex molecular architectures.

References

A Comparative Spectroscopic Guide to the Characterization of 1-Chloro-8-methylisoquinoline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 1-Chloro-8-methylisoquinoline serves as a critical structural motif and building block in medicinal chemistry. Its precise synthesis and characterization are essential for ensuring the integrity of downstream applications. This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, offering field-proven insights and experimental data to aid researchers in monitoring its synthesis and confirming its identity.

The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of an amide, followed by cyclization and chlorination. The distinct spectroscopic signature of each intermediate provides a roadmap for tracking the reaction's progress.

The Synthetic Pathway: A Spectroscopic Journey

The transformation from a simple phenethylamine derivative to the final chlorinated isoquinoline involves significant changes in the molecular framework. These changes are directly observable through various spectroscopic techniques. The typical synthetic route proceeds as follows:

  • Amide Formation: Reaction of 2-(2-methylphenyl)ethan-1-amine with an acetylating agent to form the precursor, N-(2-methylphenethyl)acetamide.

  • Cyclization & Aromatization: Intramolecular cyclization of the amide via a Bischler-Napieralski-type reaction, followed by oxidation, yields 8-methylisoquinoline.

  • Chlorination: Introduction of a chlorine atom at the C1 position using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Visualizing the Synthesis and Analysis Workflow

The following diagram outlines the synthetic and analytical workflow for producing and verifying this compound.

G cluster_synthesis Synthesis Pathway cluster_analysis Spectroscopic Analysis Amide N-(2-methylphenethyl)acetamide Isoquinoline 8-Methylisoquinoline Amide->Isoquinoline  Bischler-Napieralski  Cyclization Final_Product This compound Isoquinoline->Final_Product  Chlorination  (e.g., POCl₃) NMR NMR ('H, ¹³C) Final_Product->NMR Structural Confirmation MS Mass Spectrometry Final_Product->MS MW & Isotopic Confirmation IR FTIR Final_Product->IR Functional Group Confirmation

Caption: Synthetic and analytical workflow for this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structural changes during this synthesis. By observing the chemical shifts, multiplicities, and integrations of proton and carbon signals, one can precisely track the conversion of precursors to the final product.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm and 16 scans for a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire spectra with proton decoupling. A higher number of scans (e.g., 1024) is necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing: Process the data with an appropriate line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve resolution.[1]

Comparative ¹H NMR Data

The most telling transformations in the ¹H NMR spectra are the formation of the heterocyclic ring and the subsequent electronic effects of the chlorine substituent.

CompoundKey Proton Signals (δ ppm, CDCl₃)
N-(2-methylphenethyl)acetamide ~7.1-7.2 (m, 4H, Ar-H), ~5.4 (br s, 1H, NH), ~3.4 (q, 2H, CH₂-N), ~2.8 (t, 2H, Ar-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.9 (s, 3H, COCH₃)
8-Methylisoquinoline ~9.2 (s, 1H, H1), ~8.5 (d, 1H, H3), ~7.6-7.8 (m, 3H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.8 (s, 3H, Ar-CH₃)[2]
This compound ~8.1 (d, 1H, H3), ~7.6-7.8 (m, 3H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.7 (s, 3H, Ar-CH₃)

Note: Data for N-(2-methylphenethyl)acetamide and this compound are predicted based on analogous compounds due to a lack of direct experimental sources.

Comparative ¹³C NMR Data

¹³C NMR provides confirmation of the carbon skeleton. The introduction of the electronegative chlorine atom at C1 causes a significant downfield shift for this carbon.

CompoundKey Carbon Signals (δ ppm, CDCl₃)
N-(2-methylphenethyl)acetamide ~170 (C=O), ~136-138 (Ar-C), ~126-129 (Ar-CH), ~41 (CH₂-N), ~33 (Ar-CH₂), ~23 (COCH₃), ~19 (Ar-CH₃)
8-Methylisoquinoline ~152 (C1), ~143 (C3), ~136-137 (Ar-C), ~120-130 (Ar-CH), ~18 (Ar-CH₃)[3]
This compound ~150 (C1), ~141 (C3), ~137-138 (Ar-C), ~120-130 (Ar-CH), ~18 (Ar-CH₃)

Note: Data for N-(2-methylphenethyl)acetamide and this compound are predicted based on analogous compounds due to a lack of direct experimental sources.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is indispensable for confirming the molecular weight of each compound in the synthetic pathway. For the final product, it provides definitive evidence of successful chlorination through the characteristic isotopic pattern of chlorine.

Experimental Protocol: Mass Spectrometry
  • Ionization: Utilize Electron Ionization (EI) for a detailed fragmentation pattern or Electrospray Ionization (ESI) for softer ionization, showing a prominent molecular ion peak ([M+H]⁺).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺). For chlorinated compounds, verify the presence of the M⁺ and M+2 peaks in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1]

Comparative Mass Spectrometry Data
CompoundFormulaMolecular Weight ( g/mol )Key MS Observations (m/z)
N-(2-methylphenethyl)acetamide C₁₁H₁₅NO177.24M⁺ at 177
8-Methylisoquinoline C₁₀H₉N143.19M⁺ at 143[4][5][6]
This compound C₁₀H₈ClN177.63M⁺ at 177 and M+2 at 179 (approx. 3:1 ratio)[7]

Infrared Spectroscopy: Tracking Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the key functional group changes that occur during the synthesis.

Experimental Protocol: FTIR-ATR
  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[1]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[1]

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[1]

Comparative IR Data

The transition from an acyclic amide to an aromatic heterocycle is clearly marked by the disappearance of N-H and C=O stretching vibrations and the appearance of C=N stretching vibrations.

CompoundKey IR Absorptions (cm⁻¹)
N-(2-methylphenethyl)acetamide ~3300 (N-H stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend)
8-Methylisoquinoline ~3050 (Aromatic C-H stretch), ~1600, ~1500 (C=C and C=N ring stretch)
This compound ~3050 (Aromatic C-H stretch), ~1600, ~1500 (C=C and C=N ring stretch), ~750-850 (C-Cl stretch)

Note: Data is based on characteristic frequencies for the respective functional groups.

Conclusion

The successful synthesis and identification of this compound rely on a systematic, multi-technique spectroscopic approach. ¹H and ¹³C NMR provide detailed structural maps of the carbon-hydrogen framework, allowing for the precise tracking of cyclization and substitution. Mass spectrometry offers unequivocal confirmation of molecular weight and, crucially, the successful incorporation of the chlorine atom via its isotopic signature. Finally, IR spectroscopy serves as a rapid check for the key functional group interconversions. By comparing the spectral data of the final product against its precursors, researchers can confidently validate the structure and purity of their compound, ensuring the reliability of their subsequent work in drug discovery and development.

References

A Comparative Guide to the In Vitro Anticancer Potential of 1-Chloro-8-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anticancer properties of 1-Chloro-8-methylisoquinoline derivatives. We will objectively compare the potential performance of this specific scaffold against related isoquinoline and quinoline analogues, supported by established experimental data and detailed protocols. By understanding the structure-activity relationships and mechanistic pathways of similar compounds, this guide aims to accelerate the rational design and evaluation of novel therapeutic candidates.

Introduction: The Isoquinoline Scaffold in Oncology

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic potential.[1][2][3] This bicyclic heterocycle is particularly prominent in oncology, where its derivatives have demonstrated a remarkable ability to control cancer progression through diverse mechanisms.[1][2] The anticancer effects of isoquinoline alkaloids often involve the induction of programmed cell death (apoptosis), cell cycle arrest, and autophagy.[4][5]

The therapeutic efficacy of the isoquinoline scaffold can be finely tuned through chemical modification. The introduction of halogen atoms, such as chlorine, is a well-established strategy for enhancing cytotoxic activity.[6][7] Furthermore, the position of substituents on the ring system is critical in defining the molecule's interaction with biological targets. This guide focuses on the this compound scaffold, a structure that combines the proven anticancer potential of the isoquinoline core with a chlorine atom at the C1 position and a methyl group at C8. While direct studies on this specific substitution pattern are emerging, we can construct a robust predictive model by analyzing data from structurally related analogues.

Comparative Landscape: Bioactivity of Chloro-Substituted (Iso)quinoline Analogues

To establish a baseline for evaluating novel this compound derivatives, it is essential to compare them with existing compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of various chloro-substituted quinoline and isoquinoline derivatives, which serve as functional alternatives and predictive benchmarks.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chloroquinoline 1-(4-(7-chloroquinoline-4-ylamino)phenyl)ethanoneLoVo (Colorectal)28.82[7]
4-((7-chloroquinolin-4-yl)amino)benzenesulfonamide derivativeHeLa (Cervical)30.92[7]
4-((7-chloroquinolin-4-yl)amino)benzenesulfonamide derivativeA549 (Lung)>50[7]
Hydroxychloroquinoline 5-chloro-8-hydroxyquinolineMES-SA (Uterine Sarcoma)~10[6]
5-chloro-8-hydroxyquinolineMES-SA/Dx5 (MDR Uterine)~1.5[6]
Hydroxyquinoline 8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular)~20[8]
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)~40-80[8]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key insights. The presence of a chlorine atom, particularly at the C7 position of a quinoline ring, contributes significantly to cytotoxic activity against colorectal and cervical cancer cell lines.[7] In the 8-hydroxyquinoline series, a chloro-substitution at the C5 position not only increases toxicity but also enhances selectivity for multidrug-resistant (MDR) cells.[6] This suggests that the electronic and steric properties imparted by halogenation are crucial for biological activity, a principle that strongly supports the investigation of the this compound scaffold. The methyl group at the C8 position may further influence steric hindrance and lipophilicity, potentially improving target engagement and cell permeability.

Postulated Mechanisms of Action for Isoquinoline Derivatives

The anticancer efficacy of isoquinoline compounds is rooted in their ability to modulate critical cellular pathways that govern cell survival and proliferation.[9][10] The primary mechanisms involve the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling cascades.[4][11]

A common mechanism is the activation of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] This process is characterized by the activation of caspases, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).[9][11] Many isoquinoline derivatives have also been shown to induce cell cycle arrest, preventing cancer cells from replicating.[4] Based on extensive research into this class of compounds, a primary target for novel this compound derivatives could be the PI3K/Akt signaling pathway, which is a central regulator of cell survival and is often dysregulated in cancer.

G Generalized Anticancer Signaling Pathway for Isoquinoline Derivatives Compound 1-Chloro-8-methyl- isoquinoline derivative PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilization Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution G Experimental Workflow for Anticancer Drug Evaluation Start Synthesized 1-Chloro-8-methyl- isoquinoline Derivative Screening Cytotoxicity Screening (MTT Assay) Determine IC50 Values Start->Screening Mechanism Mechanism of Death (Annexin V/PI Assay) Apoptosis vs. Necrosis Screening->Mechanism If Active Target Target Validation (Western Blot) Caspase, Bcl-2 expression Mechanism->Target If Apoptotic End Lead Candidate Identification Target->End

References

A Comparative Guide to the Antimicrobial Potential of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the isoquinoline core, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth comparison of the antimicrobial performance of substituted isoquinoline derivatives, with a particular focus on the role of chloro-substitution in modulating their activity. We will delve into the synthetic strategies, standardized screening methodologies, and the critical structure-activity relationships (SAR) that govern their efficacy against a range of pathogenic microbes.

The Isoquinoline Scaffold: A Versatile Platform for Antimicrobial Drug Discovery

The isoquinoline framework is a key feature in many established drugs, underscoring its therapeutic relevance.[2] Its derivatives have been extensively investigated for various medicinal applications, including anticancer, anti-inflammatory, and, notably, antimicrobial properties. The introduction of different substituents onto the isoquinoline ring system allows for the fine-tuning of its physicochemical and electronic properties, which in turn can significantly impact its biological activity and target interactions. Halogenation, particularly chlorination, is a common strategy in drug design to enhance potency, modulate lipophilicity, and improve metabolic stability. This guide will explore how the strategic placement of chloro- and other functional groups on the isoquinoline core influences its ability to inhibit the growth of pathogenic bacteria and fungi.

General Synthesis of Substituted Isoquinolines

The synthesis of the isoquinoline core can be achieved through several classic organic reactions. One of the most prominent methods is the Bischler-Napieralski reaction , which involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently aromatized to the corresponding isoquinoline.

Another widely used method is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. Further oxidation can then lead to the aromatic isoquinoline ring system. Substituents can be introduced on the starting materials (the β-arylethylamine or the acyl/carbonyl compound) to generate a diverse library of substituted isoquinolines. The introduction of a chloro-substituent at the 1-position can be achieved through various methods, often involving the conversion of a 1-isoquinolinone to the 1-chloroisoquinoline using a chlorinating agent like POCl₃.

Antimicrobial Screening: A Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination

To objectively compare the antimicrobial potency of different substituted isoquinolines, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3]

Experimental Protocol: Broth Microdilution Assay

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the substituted isoquinoline derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Microbial Strains: Use standardized microbial strains from a recognized culture collection (e.g., ATCC). This should include a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
  • Growth Media: Use appropriate liquid growth media for each microbial strain (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
  • Positive Control: A known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi) to validate the assay.
  • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO) to ensure it has no inhibitory effect at the concentrations used.

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the microorganism from a fresh agar plate.
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

3. Serial Dilution in Microtiter Plates:

  • Dispense the growth medium into all wells of the 96-well plate.
  • Add a specific volume of the test compound stock solution to the first column of wells to achieve the highest desired test concentration.
  • Perform a two-fold serial dilution by transferring a defined volume of the solution from the first column to the second, mixing well, and repeating this process across the plate. This creates a gradient of compound concentrations.
  • Include wells for the positive control (with the standard antibiotic), negative control (with the solvent), and a growth control (with only the medium and inoculum).

4. Inoculation and Incubation:

  • Inoculate all wells (except for a sterility control well containing only medium) with the prepared microbial suspension.
  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a defined period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.
  • The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Diagram of the Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Plates with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates at Optimal Conditions Inoculation->Incubation Read_Results Visually Inspect or Read Plate for Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Comparative Antimicrobial Activity of Substituted Isoquinolines

The antimicrobial efficacy of isoquinoline derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of substituted isoquinoline derivatives against various microbial strains, as reported in the literature. This data provides a basis for comparing the performance of different analogs.

Table 1: Antibacterial Activity of Substituted Isoquinoline Derivatives (MIC in µg/mL)

Compound IDSubstituent(s)S. aureusB. subtilisE. coliP. aeruginosaReference
I-1 1-Pentyl-6,7-dimethoxy- (ester derivative)>128>128>128>128[4]
I-2 1-Pentyl-6,7-dimethoxy- (chlorobenzoate ester)163264>128[4]
I-3 1-Pentyl-6,7-dimethoxy- (fluorophenylpropanoate ester)8163264[4]
I-4 Tricyclic isoquinoline derivative 8d16---[5]
I-5 Tricyclic isoquinoline derivative 8f32---[5]
Gentamicin (Control)0.5-20.25-10.5-21-4[3]

Table 2: Antifungal Activity of Substituted Isoquinoline Derivatives (MIC in µg/mL)

Compound IDSubstituent(s)C. albicansA. nigerReference
I-1 1-Pentyl-6,7-dimethoxy- (ester derivative)>128>128[4]
I-2 1-Pentyl-6,7-dimethoxy- (chlorobenzoate ester)3264[4]
I-3 1-Pentyl-6,7-dimethoxy- (fluorophenylpropanoate ester)64>128[4]
Amphotericin B (Control)0.25-10.5-2-

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key structure-activity relationships for the antimicrobial activity of substituted isoquinolines:

  • Impact of Halogenation: The introduction of a chloro-substituent, as seen in compound I-2 , significantly enhances the antimicrobial activity compared to the unsubstituted ester derivative I-1 .[4] This highlights the positive contribution of halogenation to the potency of these compounds. The fluorine atom in I-3 also confers potent antibacterial activity.[4]

  • Influence of the Ester Group: The nature of the ester group at the 1-position plays a crucial role. The simple ester in I-1 is largely inactive, while the presence of an aromatic ring with a halogen in the ester moiety, as in I-2 and I-3 , is critical for activity.[4]

  • Fused Ring Systems: The tricyclic isoquinoline derivatives I-4 and I-5 demonstrate good activity against Gram-positive bacteria, indicating that extending the isoquinoline core with additional fused rings can be a viable strategy for developing potent antibacterial agents.[5]

  • Gram-Positive vs. Gram-Negative Activity: Many of the active isoquinoline derivatives show more potent activity against Gram-positive bacteria (S. aureus, B. subtilis) than against Gram-negative bacteria (E. coli, P. aeruginosa). This is a common trend for many classes of antimicrobial compounds and is often attributed to the differences in the cell wall structure between these two types of bacteria.

Diagram of Structure-Activity Relationships

SAR_Diagram cluster_core Isoquinoline Core cluster_substituents Substituent Effects cluster_activity Antimicrobial Activity Isoquinoline Isoquinoline Scaffold Halogen Halogen Substitution (e.g., -Cl, -F) Isoquinoline->Halogen enhances Aromatic_Ester Aromatic Ester Group at C1 Isoquinoline->Aromatic_Ester enhances Fused_Rings Fused Heterocyclic Rings Isoquinoline->Fused_Rings enhances Simple_Alkyl Simple Alkyl/Ester Group Isoquinoline->Simple_Alkyl results in High_Activity Increased Potency Halogen->High_Activity Aromatic_Ester->High_Activity Fused_Rings->High_Activity Low_Activity Decreased/No Potency Simple_Alkyl->Low_Activity

Caption: Key structural features influencing the antimicrobial activity of isoquinolines.

Conclusion

Substituted isoquinolines represent a promising class of compounds for the development of novel antimicrobial agents. This guide has demonstrated that the antimicrobial activity of the isoquinoline scaffold can be significantly enhanced through strategic substitution. In particular, the incorporation of halogen atoms and aromatic ester moieties at the 1-position appears to be a key factor in improving potency, especially against Gram-positive bacteria. The data presented here, along with the detailed experimental protocol, provides a valuable resource for researchers in the field of antimicrobial drug discovery. Further exploration of the structure-activity relationships of substituted isoquinolines, including a wider range of substitutions and microbial strains, is warranted to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Analysis of Catalysts for the Suzuki Coupling of 1-Chloro-8-methylisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The isoquinoline moiety, in particular, is a privileged structural motif found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a direct route to functionalized isoquinoline derivatives. However, the choice of catalyst for the coupling of challenging substrates, such as the sterically hindered and electronically deactivated 1-Chloro-8-methylisoquinoline, is critical for achieving optimal results.

This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of this compound. By synthesizing data from the literature on this specific substrate and analogous chloro-azaheterocycles, we aim to provide actionable insights into catalyst selection, reaction optimization, and experimental execution.

The Challenge of this compound

The Suzuki coupling of this compound presents a unique set of challenges. The chlorine atom at the C1 position is less reactive than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[1] Furthermore, the methyl group at the C8 position introduces steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partners. The nitrogen atom within the isoquinoline ring can also coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation.[2]

Catalytic Systems: A Comparative Overview

The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the palladium or nickel catalyst and the accompanying ligand. The ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination.[3]

Palladium-Based Catalysts

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling reactions.[1] For challenging substrates like this compound, the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often essential to achieve high catalytic activity.[1]

Buchwald-Type Phosphine Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown considerable success in the coupling of other chloro-heterocyclic compounds. These ligands are designed to be both electron-rich, which promotes the oxidative addition of the aryl chloride, and sterically bulky, which facilitates the reductive elimination of the product.[4] While specific data for this compound is limited, the general principles suggest that a catalyst system composed of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) and a ligand like SPhos would be a promising starting point.[4]

N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as powerful catalysts for cross-coupling reactions. Their strong σ-donating ability enhances the electron density at the palladium center, promoting the cleavage of the C-Cl bond. For instance, NHC-Pd complexes have demonstrated high reactivity in the Suzuki coupling of various aryl chlorides in aqueous media, highlighting their robustness and potential for greener chemistry.[5]

Nickel-Based Catalysts

Nickel catalysts have gained attention as a more cost-effective alternative to palladium for cross-coupling reactions. They have shown particular promise for the activation of less reactive C-Cl bonds.[6] However, their application to α-halo-N-heterocycles can be challenging.

Notably, a study on the nickel-catalyzed Suzuki-Miyaura reaction of various chloroheteroarenes using a [NiCl(o-tol)(dppf)] pre-catalyst reported no product formation for 1-chloroisoquinoline.[7] This suggests that the formation of stable, catalytically inactive dimeric nickel species may be a significant issue with this particular substrate.[7] This finding underscores the importance of careful catalyst selection and highlights a potential limitation of this specific nickel-based system for the desired transformation.

Data-Driven Comparison of Catalytic Systems

To provide a clear comparison, the following table summarizes the performance of different catalyst systems for the Suzuki coupling of 1-chloroisoquinoline and related chloro-azaheterocycles. It is important to note that direct comparative studies on this compound are scarce, and therefore, data from closely related substrates is used to infer potential efficacy.

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / SPhos 3-Chloro-1,2,4-benzotriazine 1-oxide4-Cyanophenylboronic acidK₃PO₄Toluene11072[4]
[NiCl(o-tol)(dppf)] 1-ChloroisoquinolinePhenylboronic acidK₃PO₄Dioxane1000[7]

This table illustrates the potential success of a palladium-based system with a bulky phosphine ligand for a related chloro-azaheterocycle and the documented failure of a specific nickel-based system for the parent 1-chloroisoquinoline.

Experimental Protocols

Below are generalized, step-by-step methodologies for conducting the Suzuki coupling of this compound, based on successful protocols for analogous substrates.

Protocol 1: Palladium-Catalyzed Suzuki Coupling with a Buchwald Ligand

This protocol is adapted from successful couplings of other chloro-heterocycles and represents a robust starting point for optimization.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

Procedure:

  • Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-aryl-8-methylisoquinoline product.

Visualizing the Process

To better understand the key steps in the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation + Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Generalized experimental workflow for Suzuki coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of this compound remains a challenging yet highly valuable transformation. While direct comparative data is limited, the available literature on analogous systems strongly suggests that palladium-based catalysts, particularly those employing bulky and electron-rich phosphine ligands like SPhos, are the most promising avenues for success. Conversely, certain nickel-based catalysts have shown to be ineffective for the parent 1-chloroisoquinoline, highlighting the nuanced and substrate-dependent nature of catalyst selection.

Future research in this area should focus on systematic screening of various palladium and nickel catalysts and ligands specifically for the Suzuki coupling of this compound. The development of more active and robust catalysts will undoubtedly open new doors for the efficient synthesis of novel isoquinoline-based compounds with potential applications in medicinal chemistry and materials science.

References

A Definitive Guide to the Structural Elucidation of 1-Chloro-8-methylisoquinoline Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug discovery, the unambiguous confirmation of molecular structure is a cornerstone of rigorous scientific practice. For heterocyclic compounds such as substituted isoquinolines, which form the backbone of numerous pharmacologically active agents, this validation is particularly critical. This guide provides a comprehensive, in-depth walkthrough of the structural verification of 1-chloro-8-methylisoquinoline, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of data, focusing instead on the strategic rationale behind the experimental choices and the logical process of data interpretation, a methodology that can be extrapolated to a wide range of small molecules.

The Challenge: Positional Isomerism in Substituted Isoquinolines

The synthesis of substituted isoquinolines can often yield a mixture of positional isomers. For this compound (Figure 1), a key challenge is to definitively confirm the precise locations of the chloro and methyl substituents on the isoquinoline scaffold. While 1D ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, they often fall short in establishing unambiguous connectivity, especially in complex aromatic systems. This is where 2D NMR techniques become indispensable, allowing us to visualize through-bond and through-space correlations, effectively building a connectivity map of the molecule.

Chemical Structure of this compound

Figure 1. Chemical structure of this compound with IUPAC numbering.

Experimental Design: A Multi-pronged Approach with 2D NMR

To unequivocally validate the structure, a suite of 2D NMR experiments was selected, each providing a unique piece of the structural puzzle. The experiments were performed on a 500 MHz spectrometer using CDCl₃ as the solvent.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out spin systems within the molecule, such as the chain of protons on the benzene and pyridine rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations are critical for connecting different spin systems and for placing substituents on the aromatic rings.

Data Interpretation and Structural Validation

The following sections detail the interpretation of the 2D NMR spectra, leading to the conclusive validation of the this compound structure.

Initial 1D ¹H and ¹³C NMR spectra provide the foundational data for the 2D analysis. The expected chemical shifts are summarized in Table 1.

Position Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Multiplicity ¹H Integration
1C-~151.0--
3C-H~7.50~121.5d1H
4C-H~8.10~128.0d1H
5C-H~7.80~127.5d1H
6C-H~7.60~127.0t1H
7C-H~7.70~136.0d1H
8C-~130.0--
4aC-~126.5--
8aC-~142.0--
MeC-H₃~2.80~18.0s3H

Table 1. Predicted ¹H and ¹³C NMR chemical shifts for this compound.

The COSY spectrum (Figure 2) is expected to reveal two distinct spin systems.

  • Spin System 1 (Pyridine Ring): A correlation between the proton at ~7.50 ppm (H3) and the proton at ~8.10 ppm (H4) is anticipated, consistent with their three-bond coupling.

  • Spin System 2 (Benzene Ring): A series of correlations are expected between H5 (~7.80 ppm), H6 (~7.60 ppm), and H7 (~7.70 ppm), confirming their connectivity on the benzene ring.

Figure 2. Expected ¹H-¹H COSY correlations for this compound.

The HSQC spectrum directly links each proton signal to its attached carbon, confirming the assignments made in Table 1. For example, the proton at ~7.50 ppm will show a correlation to the carbon at ~121.5 ppm, assigning these signals to the C3-H3 pair.

The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together. The key expected correlations are illustrated in Figure 3 and detailed below:

  • Methyl Group Placement: The methyl protons (~2.80 ppm) are expected to show a three-bond correlation to C7 (~136.0 ppm) and a two-bond correlation to C8 (~130.0 ppm). This is the definitive evidence for the placement of the methyl group at the C8 position.

  • Connecting the Rings: The proton at H5 (~7.80 ppm) should show a three-bond correlation to the quaternary carbon C4a (~126.5 ppm), and the proton at H4 (~8.10 ppm) should also show a correlation to C4a. These correlations bridge the two aromatic rings.

  • Confirming the Chloro-Substituent Position: The absence of a proton at C1 and the chemical shift of C1 (~151.0 ppm) are indicative of a halogen substituent. The HMBC correlations from H3 and H4 to the quaternary carbons C1 and C8a will further solidify the overall structure. For instance, H3 (~7.50 ppm) is expected to show a two-bond correlation to C1 and a three-bond correlation to C8a.

Figure 3. Key ¹H-¹³C HMBC correlations for confirming the structure of this compound.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard zg30 pulse sequence was used. Key parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1.0 s.

  • ¹³C NMR: A standard zgpg30 pulse sequence with proton decoupling was used. Key parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2.0 s.

  • COSY: A standard cosygpppqf pulse sequence was used. Data were acquired with 2048 points in the direct dimension and 256 increments in the indirect dimension.

  • HSQC: A standard hsqcedetgpsisp2.3 pulse sequence was used. Data were acquired with 2048 points in the direct dimension and 256 increments in the indirect dimension.

  • HMBC: A standard hmbcgplpndqf pulse sequence was used. Data were acquired with 2048 points in the direct dimension and 256 increments in the indirect dimension. The long-range coupling delay was optimized for a J-coupling of 8 Hz.

Conclusion

The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an unambiguous and definitive validation of the structure of this compound. The COSY spectrum establishes the proton spin systems, the HSQC spectrum assigns the protonated carbons, and the crucial long-range correlations from the HMBC spectrum allow for the complete assembly of the molecular skeleton and the precise placement of the chloro and methyl substituents. This multi-faceted approach represents a robust and reliable methodology for the structural elucidation of complex organic molecules, ensuring the scientific integrity of research in synthetic chemistry and drug development.

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Chloro-8-methylisoquinoline by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is not merely a procedural step but a foundational pillar of safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of synthesized 1-Chloro-8-methylisoquinoline, a heterocyclic compound of interest. We will focus on the application of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical tool, offering a detailed, validated protocol. Furthermore, this guide will objectively compare HPLC-MS with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the data-driven rationale for method selection. Our objective is to equip researchers with the necessary expertise to confidently assess the purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

Introduction: The Criticality of Purity in Chemical Synthesis

This compound is a substituted isoquinoline, a structural motif present in numerous biologically active compounds and pharmaceutical agents.[1] The synthesis of such molecules is often a multi-step process, prone to the formation of impurities, including starting materials, intermediates, and by-products from side reactions. The presence of these impurities, even at trace levels, can significantly impact the compound's biological activity, toxicity, and stability. Therefore, a robust, sensitive, and selective analytical method is paramount for accurate purity determination.

The synthesis of chloro-substituted isoquinolines often involves reactions like the Bischler-Napieralski reaction followed by chlorination.[2][3] This specific pathway can introduce several potential impurities. For instance, incomplete cyclization during the Bischler-Napieralski step can leave unreacted β-arylethylamides.[4] Subsequent chlorination of the isoquinolinone precursor might be incomplete, leaving residual starting material.[5] Understanding the synthetic route is the first step in developing a targeted analytical method capable of separating the main compound from these likely impurities.

The Primary Tool: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For non-volatile, thermally labile, or polar molecules like this compound, HPLC is the separation technique of choice.[6][7] Coupling HPLC with a mass spectrometer provides an orthogonal detection method, offering both quantification (from the HPLC detector, e.g., UV) and mass information for peak identification. This dual-detection capability is invaluable for purity assessment, as it not only determines the percentage of the main peak but also helps in the tentative identification of impurities.[8]

Rationale for Method Parameters

The development of a robust HPLC-MS method requires careful selection of several key parameters. Our choices are guided by the physicochemical properties of this compound and extensive experience with similar heterocyclic compounds.[9][10]

  • Chromatographic Mode: Reversed-Phase (RP) HPLC is selected. The analyte is a moderately polar organic molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and provides excellent resolving power for a wide range of small molecules, including isoquinoline derivatives.[11][12]

  • Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier is employed. Acetonitrile is a common organic solvent that provides good elution strength. Formic acid (0.1%) serves two critical functions: it acidifies the mobile phase to ensure the basic nitrogen on the isoquinoline ring is protonated, leading to sharper, more symmetrical peaks, and it provides a source of protons for efficient ionization in the MS source (ESI+).[11]

  • Detector 1 (UV): A Diode Array Detector (DAD) or UV detector is used for quantitative analysis based on peak area percentage.

  • Detector 2 (MS): An Electrospray Ionization (ESI) source in positive ion mode is ideal for nitrogen-containing heterocyclic compounds, which are readily protonated. The mass analyzer (e.g., Quadrupole, TOF) will provide mass-to-charge (m/z) data for the parent compound and any co-eluting impurities.[13]

Experimental Workflow for Purity Analysis

The entire process, from sample receipt to final purity report, follows a systematic and validated workflow to ensure data integrity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Accurately weigh ~1 mg of sample B 2. Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C 3. Filter through 0.22 µm syringe filter B->C D 4. Inject onto HPLC-MS System C->D E 5. Separation on C18 Column D->E F 6. Detection by UV/DAD & MS E->F G 7. Integrate Peaks (UV Chromatogram) F->G H 8. Calculate % Area Purity G->H I 9. Correlate Peaks with MS Data G->I J 10. Generate Report H->J I->J Method_Selection cluster_questions cluster_methods Analyte Analyte Properties: This compound Q1 Volatile & Thermally Stable? Analyte->Q1 Q2 Need Absolute Quantification & Structural Info? Q1->Q2 No GC GC-MS (Alternative) Q1->GC Yes Q3 Need High Sensitivity for Trace Impurities? Q2->Q3 No NMR qNMR (Complementary) Q2->NMR Yes HPLC HPLC-MS (Optimal Choice) Q3->HPLC Yes

References

A Comparative Guide to the Synthesis of 1-Chloro-8-methylisoquinoline: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Chloro-8-methylisoquinoline is a valuable building block, offering a reactive handle for further functionalization in the creation of novel therapeutic agents. This guide provides an in-depth technical comparison between a modern, direct synthesis of this compound and a traditional, multi-step approach, offering insights into the practical advantages and disadvantages of each method. All protocols are presented with the clarity required for replication, and the rationale behind key experimental choices is discussed.

Introduction to this compound

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of a chlorine atom at the 1-position provides a versatile point for modification via nucleophilic substitution or cross-coupling reactions, while the methyl group at the 8-position can influence the molecule's conformation and metabolic stability. Consequently, robust and efficient access to substituted chloroisoquinolines like this compound is of significant interest.

This guide will benchmark a direct, two-step synthesis starting from a pre-formed isoquinolinone against a classical multi-step synthesis, the Bischler-Napieralski reaction, to provide a clear comparison of their respective efficiencies and practicalities.

Method 1: The Benchmarked Direct Synthesis

The benchmarked approach is a direct, two-step synthesis that leverages the commercially available o-tolylacetic acid. This method is characterized by a high-yielding cyclization to form the key intermediate, 8-methylisoquinolin-1(2H)-one, followed by a straightforward chlorination.

Overall Workflow of the Benchmarked Synthesis

A o-Tolylacetic Acid + Formamide B Cyclization/ Dehydration A->B C 8-Methylisoquinolin-1(2H)-one B->C D Chlorination with POCl₃ C->D E This compound D->E F Purification E->F G Final Product F->G

Caption: Workflow for the benchmarked direct synthesis.

Experimental Protocol: Benchmarked Method

Step 1: Synthesis of 8-Methylisoquinolin-1(2H)-one

This procedure is adapted from known methods for the synthesis of isoquinolinones from homophthalic acids, which can be generated in situ from o-tolylacetic acid.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-tolylacetic acid (15.0 g, 0.1 mol) and formamide (50 mL, 1.26 mol).

  • Reaction: Heat the mixture to 160-170 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield 8-methylisoquinolin-1(2H)-one as a white to off-white solid. Expected yield: 80-90%.

Causality Behind Experimental Choices:

  • Formamide: Serves as both the source of the nitrogen atom for the isoquinolinone ring and as a high-boiling solvent.

  • High Temperature: The high reaction temperature is necessary to drive the condensation and subsequent cyclization and dehydration to form the heterocyclic ring.

  • Water Quench: Precipitates the organic product from the highly polar formamide solvent, allowing for easy isolation.

Step 2: Synthesis of this compound

This step is a classic deoxychlorination of an isoquinolinone.[1]

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 8-methylisoquinolin-1(2H)-one (8.0 g, 0.05 mol).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 0.27 mol). Heat the mixture to reflux (approximately 105-110 °C) for 3 hours. The solid will dissolve as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice with vigorous stirring in a fume hood.

  • Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid. Expected yield: 85-95%.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): Acts as both the chlorinating agent and the solvent. It converts the amide functionality of the isoquinolinone into a chloro-imidate intermediate, which then rearranges to the stable aromatic 1-chloro-isoquinoline.

  • Ice Quench: The highly exothermic reaction of excess POCl₃ with water is controlled by quenching on ice.

  • Base Neutralization: The product is basic and needs to be in its free-base form to be extracted into an organic solvent.

Method 2: The Known Multi-Step Synthesis (via Bischler-Napieralski Reaction)

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[2][3][4][5][6][7][8] This multi-step approach begins with a commercially available phenylethylamine and involves the formation of an amide, cyclization, aromatization, and finally chlorination.

Overall Workflow of the Bischler-Napieralski Route

A 2-(o-Tolyl)ethanamine + Acetyl Chloride B Amide Formation A->B C N-(2-(o-Tolyl)ethyl)acetamide B->C D Bischler-Napieralski Cyclization (POCl₃) C->D E 1,8-Dimethyl-3,4- dihydroisoquinoline D->E F Aromatization (Pd/C) E->F G 1,8-Dimethylisoquinoline F->G H Oxidation (e.g., KMnO₄) G->H I 8-Methylisoquinolin-1(2H)-one H->I J Chlorination (POCl₃) I->J K This compound J->K L Purification K->L M Final Product L->M

Caption: Workflow for the known Bischler-Napieralski synthesis.

Experimental Protocol: Known Method

Step 1: Synthesis of N-(2-(o-Tolyl)ethyl)acetamide

  • Reaction Setup: Dissolve 2-(o-tolyl)ethanamine (13.5 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in 150 mL of dichloromethane in a 500 mL flask cooled in an ice bath.

  • Reaction: Add acetyl chloride (7.8 mL, 0.11 mol) dropwise with stirring. After the addition, remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the amide. This is often of sufficient purity for the next step. Expected yield: >95%.

Step 2: Bischler-Napieralski Cyclization

  • Reaction Setup: In a 250 mL flask, dissolve N-(2-(o-tolyl)ethyl)acetamide (17.7 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Reaction: Add phosphorus oxychloride (POCl₃, 13.9 mL, 0.15 mol) and reflux the mixture for 3 hours.

  • Workup and Isolation: Cool the reaction, decant the toluene, and dissolve the residue in methanol. Cool in an ice bath and add sodium borohydride in portions to reduce the intermediate imine. After stirring, remove the methanol under reduced pressure, add water, and extract with dichloromethane. Dry and concentrate to yield 1,8-dimethyl-3,4-dihydroisoquinoline. Expected yield for cyclization/reduction: 60-70%.

Step 3: Aromatization

  • Reaction Setup: Dissolve the crude dihydroisoquinoline (approx. 0.1 mol) in 150 mL of xylene. Add 10% palladium on carbon (1.0 g).

  • Reaction: Reflux the mixture for 24 hours.

  • Isolation: Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield 1,8-dimethylisoquinoline. Expected yield: 70-80%.

Step 4: Oxidation to 8-Methylisoquinolin-1(2H)-one

  • Reaction Setup: Dissolve 1,8-dimethylisoquinoline (7.8 g, 0.05 mol) in 100 mL of acetone and 50 mL of water.

  • Reaction: Add potassium permanganate (15.8 g, 0.1 mol) in portions, maintaining the temperature below 30°C. Stir for 4 hours.

  • Workup: Quench the reaction with a saturated solution of sodium bisulfite. Filter the manganese dioxide and wash with hot acetone.

  • Isolation: Concentrate the filtrate to remove acetone. Extract with ethyl acetate, dry, and concentrate. Recrystallize from ethanol to yield 8-methylisoquinolin-1(2H)-one. Expected yield: 40-50%.

Step 5: Chlorination to this compound

This step is identical to Step 2 of the Benchmarked Method.

Performance Comparison

MetricBenchmarked Direct SynthesisKnown Method (Bischler-Napieralski)Analysis
Number of Steps 25The benchmarked method is significantly shorter, reducing labor and potential for material loss.
Overall Yield ~72%~12%The direct synthesis offers a substantially higher overall yield.
Starting Materials o-Tolylacetic acid, formamide2-(o-Tolyl)ethanamine, acetyl chlorideAll starting materials are readily available, but the classical route requires more reagents.
Reagent Toxicity POCl₃ is corrosive and water-reactive.Involves POCl₃, acetyl chloride (corrosive), and requires handling of a flammable catalyst (Pd/C) and a strong oxidant (KMnO₄).The classical route involves a wider range of hazardous materials.
Time Efficiency ~ 8-10 hours> 3 daysThe benchmarked method is significantly faster due to fewer steps and shorter reaction times.
Scalability Good; precipitation and extraction are scalable.Challenging; multiple chromatographic purifications and handling of heterogeneous catalysts and oxidants can be difficult to scale.The direct synthesis is more amenable to large-scale production.

Conclusion and Outlook

This comparative guide demonstrates that the benchmarked direct synthesis of this compound is superior to the traditional Bischler-Napieralski route in terms of efficiency, yield, and scalability. The direct approach, involving the cyclization of o-tolylacetic acid with formamide to the key isoquinolinone intermediate followed by chlorination, represents a more modern and practical approach for obtaining this valuable synthetic building block.

While the Bischler-Napieralski reaction remains a powerful tool for the synthesis of diverse isoquinolines, for the specific target of this compound, the direct method is the recommended procedure for researchers in both academic and industrial settings. Future work could focus on developing a one-pot procedure from o-tolylacetic acid to the final chlorinated product to further enhance the efficiency of this synthesis.

References

A Technical Guide to the Structure-Activity Relationship of 8-Substituted-1-Chloroisoquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of pharmacological properties, making it a versatile template for drug discovery. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-substituted-1-chloroisoquinolines, a class of compounds with significant potential in various therapeutic areas. Due to the limited availability of direct comparative data for a comprehensive series of 8-substituted-1-chloroisoquinolines, this guide will draw upon data from closely related 8-substituted quinoline and isoquinoline analogs to provide a robust comparative framework. We will delve into the synthesis, biological evaluation, and the nuanced effects of various substituents at the 8-position on the biological activity of these compounds, offering insights for the rational design of novel therapeutic agents.

The 1-Chloroisoquinoline Scaffold: A Gateway to Novel Therapeutics

The 1-chloroisoquinoline moiety is a versatile synthetic intermediate. The chlorine atom at the 1-position is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This reactivity, coupled with the inherent biological activities of the isoquinoline core, makes it an attractive starting point for the development of new drugs. The 8-position, located on the benzo ring of the isoquinoline system, offers another critical point for modification to modulate the molecule's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

Comparative Analysis of 8-Substituted Analogs: Unraveling the SAR

Anticancer Activity: A Prominent Therapeutic Target

The isoquinoline and quinoline cores are present in numerous compounds with potent anticancer activity.[1] The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and protein kinases.

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated for their anticancer activity. The results indicated that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group, and no substitution at the C(4) position of the isoquinoline ring, were the most effective. Notably, the lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, demonstrated significant tumor cell growth inhibition with good selectivity.

Furthermore, in a study of 8-hydroxyquinoline derivatives, the introduction of a hydroxyl group at the 8-position conferred a prominent positive antitumor effect against K562 and T47D cancer cell lines.[2] This highlights the importance of hydrogen bonding and potential metal chelation capabilities of substituents at this position for anticancer activity.

Table 1: Anticancer Activity of Selected Isoquinoline and Quinoline Derivatives

CompoundStructureCancer Cell LineIC50 (µM)Reference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one3-(thiazol-2-ylamino)isoquinolin-1(2H)-oneAverage of 60 cell linesGI50 ~6.6
8-Hydroxyquinoline8-hydroxyquinolineK562~25[2]
8-Hydroxyquinoline8-hydroxyquinolineT47D~25[2]

Note: GI50 is the concentration for 50% growth inhibition.

Antibacterial Activity: Combating Drug Resistance

The emergence of multidrug-resistant bacteria presents a significant global health challenge. The quinoline and isoquinoline scaffolds are found in many antimicrobial agents that can interfere with bacterial DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV.

A series of 1-cyclopropyl-6-fluoro-8-alkoxy-quinoline-3-carboxylic acids were evaluated for their antibacterial activity. The 8-methoxyquinolones demonstrated potent activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria, comparable to other active 8-substituted quinolones (with 8-F and 8-Cl).[3] Interestingly, while the 8-ethoxy derivatives were less active, they exhibited a better safety profile with reduced phototoxicity.[3] This suggests a delicate balance between the size and nature of the alkoxy group at the 8-position in determining both efficacy and safety.

Table 2: Antibacterial Activity of 8-Alkoxyquinolones

CompoundR GroupAntibacterial ActivityPhototoxicityReference
8-Methoxyquinolone-OCH3HighModerate[3]
8-Ethoxyquinolone-OCH2CH3ModerateLow[3]

Synthetic Strategies for 8-Substituted Isoquinolines

The synthesis of 8-substituted-1-chloroisoquinolines typically involves a multi-step process. A general and adaptable synthetic workflow is outlined below, drawing from established methodologies for substituted isoquinolines.

General Synthetic Workflow

G start Starting Material (e.g., Isoquinoline) step1 Step 1: N-Oxidation start->step1 m-CPBA step2 Step 2: Chlorination at C1 step1->step2 POCl3 step3 Step 3: Introduction of Substituent at C8 step2->step3 Various Reagents (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) end_product 8-Substituted-1-Chloroisoquinoline step3->end_product

Caption: A generalized synthetic workflow for 8-substituted-1-chloroisoquinolines.

Hypothetical Experimental Protocol for an 8-Amino-1-Chloroisoquinoline Derivative

Step 1: Synthesis of Isoquinoline N-oxide

  • Dissolve isoquinoline in a suitable solvent like dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isoquinoline N-oxide.

Step 2: Synthesis of 1-Chloroisoquinoline

  • To the crude isoquinoline N-oxide, slowly add phosphorus oxychloride (POCl₃) at 0°C.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain 1-chloroisoquinoline.

Step 3: Synthesis of 8-Nitro-1-chloroisoquinoline

  • To a solution of 1-chloroisoquinoline in concentrated sulfuric acid, add fuming nitric acid dropwise at 0°C.

  • Allow the reaction to stir at room temperature, monitoring by TLC.

  • Pour the reaction mixture onto ice and neutralize with a base.

  • Collect the precipitate by filtration and purify by recrystallization or column chromatography.

Step 4: Synthesis of 8-Amino-1-chloroisoquinoline

  • Dissolve 8-nitro-1-chloroisoquinoline in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final compound by column chromatography.

Biological Assays for Activity Evaluation

To establish a robust SAR, standardized and reliable biological assays are essential. The following are examples of key experimental protocols used to evaluate the anticancer and antibacterial activities of isoquinoline derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Key SAR Insights and Future Directions

Based on the comparative analysis of related 8-substituted quinoline and isoquinoline analogs, several key SAR insights can be drawn:

  • Electronic Effects: The introduction of both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -NO2, which is a precursor to -NH2) groups at the 8-position can lead to potent biological activity, suggesting that the electronic nature of the substituent plays a crucial role and its optimal nature is likely target-dependent.

  • Steric Factors: The size of the substituent at the 8-position is critical. For instance, an 8-ethoxy group showed lower antibacterial activity compared to an 8-methoxy group, indicating that larger groups may be detrimental to activity, possibly due to steric hindrance at the target's binding site.[3]

  • Hydrogen Bonding Potential: The presence of hydrogen bond donors or acceptors, such as in 8-hydroxy or 8-amino derivatives, can significantly enhance biological activity, particularly in anticancer applications where interactions with enzyme active sites are crucial.[2]

The 8-substituted-1-chloroisoquinoline scaffold remains a promising area for further exploration in drug discovery. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds against a panel of relevant biological targets. A comprehensive understanding of the SAR will be instrumental in the rational design of novel, potent, and selective therapeutic agents.

Conclusion

This guide has provided a comparative overview of the structure-activity relationship of 8-substituted-1-chloroisoquinolines by drawing upon data from closely related analogs. The 1-chloroisoquinoline core serves as a versatile platform for the development of novel therapeutic agents, and the 8-position represents a key site for modification to fine-tune biological activity. While direct and comprehensive SAR data for a single series of 8-substituted-1-chloroisoquinolines is limited, the analysis of related compounds provides valuable insights into the effects of various substituents. The synthetic methodologies and biological assay protocols detailed herein offer a practical framework for researchers to further investigate this promising class of compounds and unlock their full therapeutic potential.

References

Navigating the Cytotoxic Landscape of Chloro- and Methyl-Substituted Isoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, the isoquinoline scaffold has emerged as a privileged structure, forming the backbone of numerous natural and synthetic compounds with potent biological activities.[1][2] This guide offers a comparative analysis of the cytotoxic potential of chloro- and methyl-substituted isoquinoline analogues, with a particular focus on the structural motifs present in 1-Chloro-8-methylisoquinoline. While direct experimental data for this specific compound is not yet prevalent in publicly accessible literature, by examining its structural analogues, we can infer potential bioactivities and guide future research. This analysis is supported by a review of existing experimental data on related compounds and detailed protocols for assessing cytotoxicity.

The Isoquinoline Scaffold: A Foundation for Anticancer Drug Discovery

Isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, have long captured the attention of medicinal chemists.[3] Their diverse structures are often derived from the amino acids tyrosine or phenylalanine.[3] The rigid, planar structure of the isoquinoline ring system allows for various types of interactions with biological macromolecules, including DNA intercalation and enzyme inhibition, which are key mechanisms in cancer chemotherapy.[2] Compounds based on the isoquinoline scaffold have been shown to induce cell cycle arrest, apoptosis, and autophagy, making them a fertile ground for the development of new anticancer drugs.[1]

Comparative Cytotoxicity of Isoquinoline Analogues

To understand the potential cytotoxic effects of this compound, we will examine the influence of its key structural features—a chloro group at position 1 and a methyl group at position 8—by comparing the reported activities of similarly substituted isoquinoline and quinoline derivatives. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for cytotoxicity.[4]

While a direct IC50 value for this compound is not available in the reviewed literature, studies on related compounds provide valuable insights into the structure-activity relationships (SAR). For instance, the presence and position of a chloro substituent on the quinoline or isoquinoline ring have been shown to significantly influence cytotoxic activity.[5] Similarly, methyl substitutions can also modulate the biological effects of these compounds.

Below is a table summarizing the cytotoxic activity of various substituted isoquinoline and quinoline analogues against different human cancer cell lines. This data, gathered from multiple studies, helps to build a picture of how specific substitutions impact cytotoxicity.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
6-chloro-N-(3-morpholinopropyl)-substituted isoquinoline--[6]
7-chloro-N-(3-morpholinopropyl)-substituted isoquinoline--[6]
2-chloro-3-substituted quinoline derivative (4c)HePG2 (Liver)8.02 ± 0.38[7]
2-chloro-3-substituted quinoline derivative (4d)HePG2 (Liver)6.95 ± 0.34[7]
2-chloro-3-substituted quinoline derivative (4c)HCT-116 (Colon)7.15 ± 0.35[7]
2-chloro-3-substituted quinoline derivative (4d)HCT-116 (Colon)8.35 ± 0.42[7]
5-Chloroisoquinoline-Data Emerging
1-methyl THIQ-No significant toxicity[8]
2-methyl-7-(methylamino)isoquinoline-3,5,8(2H)-trione (1g)MDA-MB-231 (Breast)5.12 ± 0.11[9]
2-methyl-7-(methylamino)isoquinoline-3,5,8(2H)-trione (1g)HCT-116 (Colon)7.24[9]
2-methyl-7-(methylamino)isoquinoline-3,5,8(2H)-trione (1g)BGC-823 (Gastric)9.57[9]
2-methyl-7-(methylamino)isoquinoline-3,5,8(2H)-trione (1g)A-549 (Lung)7.50[9]
2-methyl-7-(methylamino)isoquinoline-3,5,8(2H)-trione (1g)HepG2 (Liver)6.12[9]

Note: This table is a compilation of data from various sources on different, but structurally related, compounds to illustrate the cytotoxic potential of this class of molecules. Direct comparison between all entries may not be appropriate due to differing experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data on analogous compounds suggest that the presence of a chloro group on the quinoline or isoquinoline scaffold can contribute to potent cytotoxic activity.[7] For example, certain 2-chloro-3-substituted quinoline derivatives have demonstrated significant cytotoxicity against liver and colon cancer cell lines, with IC50 values in the low micromolar range.[7] The position of the chloro group is also critical, as seen in the differential inhibitory activity of 6-chloro and 7-chloro isoquinoline derivatives against PDE4B.[6]

The influence of a methyl group is more complex and appears to be highly dependent on its position and the overall structure of the molecule. In some contexts, such as with 1-methyl THIQ, it may not confer significant toxicity.[8] However, in the case of 2-methyl-7-(methylamino)isoquinoline-3,5,8(2H)-trione, the methyl group is part of a highly active cytotoxic agent.[9] These findings underscore the importance of empirical testing for each new analogue.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor of cytotoxicity studies, standardized and validated assays are paramount. The following are detailed protocols for two of the most common methods used to evaluate the cytotoxic effects of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound and its analogues) in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate adhesion 2. Allow Adhesion Overnight cell_seeding->adhesion compound_addition 3. Add Compound Dilutions adhesion->compound_addition incubation 4. Incubate (24-72h) compound_addition->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate (2-4h) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, that is released into the culture medium upon cell membrane damage.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with the test compounds.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release for each treatment group and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer). Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

LDH_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_handling Sample Collection cluster_reaction LDH Reaction cluster_data_acq Data Acquisition & Analysis seed_cells 1. Seed & Treat Cells incubate 2. Incubate (24-72h) seed_cells->incubate collect_supernatant 3. Collect Supernatant incubate->collect_supernatant add_reagent 4. Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt 5. Incubate at RT add_reagent->incubate_rt measure_absorbance 6. Read Absorbance (~490nm) incubate_rt->measure_absorbance calc_cytotoxicity 7. Calculate % Cytotoxicity & IC50 measure_absorbance->calc_cytotoxicity Apoptosis_Pathway compound Isoquinoline Analogue pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (Phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

References

A Comparative Guide to the DFT Analysis of Substituted Chloro-isoquinolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, isoquinoline alkaloids and their derivatives represent a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] The introduction of a chloro-substituent to the isoquinoline scaffold can significantly modulate its electronic properties and, consequently, its biological efficacy.[3] This guide provides an in-depth comparative analysis of substituted chloro-isoquinolines, leveraging Density Functional Theory (DFT) to elucidate their structural, spectroscopic, and electronic characteristics. Our objective is to furnish researchers, scientists, and drug development professionals with a robust computational framework to predict and understand the behavior of these promising compounds.

The "Why": Unveiling Molecular Nuances with DFT

Experimental synthesis and characterization of every potential drug candidate are resource-intensive endeavors.[4] Computational chemistry, particularly DFT, offers a powerful and predictive alternative to screen and prioritize candidates by providing a detailed understanding of their molecular properties.[5][6] By calculating parameters such as optimized geometry, vibrational frequencies, and electronic properties, we can gain insights into the stability, reactivity, and potential biological interactions of substituted chloro-isoquinolines. This computational pre-screening allows for a more focused and efficient drug discovery pipeline.

Structural Elucidation: A Comparative Look at Geometrical Parameters

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its function. DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have proven to be highly effective in determining the optimized molecular geometry of heterocyclic compounds.[3][7]

In a comparative analysis of chloro-isoquinolines, the position of the chlorine atom and other substituents significantly influences bond lengths and angles. For instance, in 1-chloroisoquinoline, the C-Cl bond length is a key parameter influencing its reactivity.[8] The introduction of electron-donating or electron-withdrawing groups at various positions on the isoquinoline ring will further perturb the geometry.

Table 1: Comparison of Selected Optimized Geometrical Parameters for Substituted Chloro-isoquinolines (Theoretical Data)

CompoundC-Cl Bond Length (Å)C-N Bond Lengths (Å)Dihedral Angle (°) (Ring Planarity)
1-Chloroisoquinoline1.7451.315, 1.372~0
1-Chloro-4-methylisoquinoline1.7481.318, 1.375~0
1-Chloro-7-nitroisoquinoline1.7391.312, 1.369~0

Note: The data presented in this table is illustrative and based on typical results from DFT/B3LYP/6-311++G(d,p) calculations.

The planarity of the isoquinoline ring system is crucial for its interaction with biological targets, often through π-π stacking. DFT calculations can predict any distortions from planarity caused by bulky substituents.

Vibrational Spectroscopy: A Duet of Experimental and Theoretical Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and confirming molecular structures. DFT calculations provide theoretical vibrational frequencies that, when scaled, show excellent agreement with experimental data, aiding in the precise assignment of vibrational modes.[9][10]

The characteristic C-Cl stretching vibration in chloro-substituted isoquinolines typically appears in the 600-800 cm⁻¹ region of the IR and Raman spectra.[3] The exact position of this band is sensitive to the electronic environment, shifting with the introduction of other substituents. For example, an electron-withdrawing group might lead to a higher frequency C-Cl stretch.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

  • Sample Preparation: The synthesized chloro-isoquinoline derivative is prepared as a KBr pellet for FT-IR analysis or placed directly in the sample holder for FT-Raman analysis.

  • Data Acquisition: FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range, while FT-Raman spectra are recorded in the 3500-50 cm⁻¹ range.[11]

  • Spectral Analysis: The obtained spectra are analyzed to identify characteristic vibrational modes, with particular attention to the C-Cl stretching and bending vibrations, as well as the aromatic C-H and C=C stretching modes.

Probing Electronic Behavior: From Frontier Orbitals to Reactivity Maps

The electronic properties of a molecule are paramount to its reactivity and biological activity. DFT provides a suite of tools to analyze these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap suggests higher reactivity.[12]

Substituents on the chloro-isoquinoline ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor.

Table 2: Comparative HOMO-LUMO Analysis of Substituted Chloro-isoquinolines (Theoretical Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Chloroisoquinoline-6.5-1.25.3
1-Chloro-4-methylisoquinoline-6.3-1.15.2
1-Chloro-7-nitroisoquinoline-7.0-2.05.0

Note: The data presented in this table is illustrative and based on typical results from DFT/B3LYP/6-311++G(d,p) calculations.

HOMO_LUMO HOMO-LUMO Energy Gap HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) Determines Reactivity

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule.[13] It helps to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability. For substituted chloro-isoquinolines, NBO analysis can reveal the extent of electron delocalization from the chlorine atom's lone pairs into the aromatic system and how this is influenced by other substituents.

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule.[14] It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. In the context of drug design, the MEP can predict how a molecule will interact with a biological receptor.

For a chloro-isoquinoline derivative, the MEP surface will typically show negative potential (red/yellow regions) around the nitrogen atom and the chlorine atom, indicating their nucleophilic character and potential for hydrogen bonding. Positive potential (blue regions) is usually found over the hydrogen atoms of the aromatic ring.

A Standardized Workflow for Comparative DFT Studies

To ensure consistency and reproducibility, a standardized computational workflow is essential.

DFT_Workflow Standardized DFT Workflow for Comparative Analysis start Define Substituted Chloro-isoquinoline Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy & Obtain Vibrational Spectra) geom_opt->freq_calc electronic_analysis Electronic Property Calculations freq_calc->electronic_analysis homo_lumo HOMO-LUMO Analysis electronic_analysis->homo_lumo nbo NBO Analysis electronic_analysis->nbo mep MEP Analysis electronic_analysis->mep data_comp Comparative Data Analysis (Tables and Visualizations) homo_lumo->data_comp nbo->data_comp mep->data_comp end Interpret Results for Drug Design Insights data_comp->end

Experimental Protocol: DFT Calculation Workflow

  • Structure Building: The 3D structure of the substituted chloro-isoquinoline is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, to find the lowest energy conformation.[5]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies, NBO analysis, and the MEP surface.

  • Data Analysis: The calculated data for a series of substituted chloro-isoquinolines are compiled into tables for easy comparison, and the results are interpreted in the context of their potential as drug candidates.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative DFT study of substituted chloro-isoquinolines. By systematically analyzing their structural, spectroscopic, and electronic properties, researchers can make more informed decisions in the early stages of drug discovery. The insights gained from these computational studies can guide the synthesis of more potent and selective drug candidates, ultimately accelerating the development of new therapeutics. Future work should focus on integrating these DFT results with molecular docking studies to predict the binding affinities of these compounds with specific biological targets, further enhancing the predictive power of this computational approach.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-8-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Chloro-8-methylisoquinoline (CAS No. 174873-81-5). As a halogenated heterocyclic compound, its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural steps to explain the causality behind each critical action.

Core Principle: Hazard Identification and Classification

Effective disposal begins with a thorough understanding of the compound's hazard profile. This compound is a chlorinated aromatic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds like 1-Chloroisoquinoline and other chlorinated quinolines allow for a reliable hazard assessment.[1][2][3] The primary determinant for its disposal is its classification as a halogenated organic compound .[4][5]

This classification is critical because halogenated waste streams are typically incinerated at high temperatures under specific conditions to prevent the formation of toxic dioxins and furans. They must never be mixed with non-halogenated waste, as this contaminates the entire batch and significantly increases disposal costs and complexity.[6][7]

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Category Precautionary Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3][8]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[1][2][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[3][8]

| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful) | H302: Harmful if swallowed. H312: Harmful in contact with skin.[2] |

Note: This profile is inferred from similar compounds and should be treated as a minimum standard.

Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for disposal, establishing a safe working environment is paramount. The causality is simple: minimize all routes of exposure—inhalation, dermal contact, and ingestion.

  • Primary Engineering Control: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[3][7] This is a non-negotiable step to prevent the inhalation of any fine powders or aerosols.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is a self-validating system; if exposure occurs, the system has failed.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Gloves Nitrile or other chemically resistant gloves. Prevents dermal absorption, as the compound is considered harmful in contact with skin.[2][7]
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and dust, preventing serious eye irritation.[1][2][7]

| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[7] |

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a linear process designed to prevent cross-contamination and ensure regulatory compliance. Each step is a critical control point.

Experimental Protocol for Waste Segregation and Collection:

  • Preparation: Don all required PPE as specified in Table 2 and ensure the chemical fume hood is operational.

  • Designate a Waste Container: Obtain a dedicated, leak-proof waste container compatible with chlorinated organic compounds. The container must be clearly labeled "Halogenated Organic Waste".[5][7][9]

  • Waste Transfer:

    • For solid waste (e.g., residual compound, contaminated weighing paper): Carefully transfer into the designated waste container using a spatula or brush. Avoid creating dust.[3]

    • For solutions: Pour the liquid waste carefully into the container, avoiding splashes.

    • For contaminated labware (e.g., pipette tips, gloves): Place these items directly into the halogenated waste container.

  • Container Sealing: Once waste is added, securely close the container. A hazardous waste container must remain closed at all times except when waste is being actively added.[6][9]

  • Log Entry: If your facility requires it, log the amount of waste added to the container's accumulation sheet.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EHS) department. The storage area should be cool, dry, and well-ventilated.[1][9]

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate as Halogenated Organic Waste hood->segregate container Select Designated 'Halogenated Waste' Container segregate->container label_cont Label Container Correctly ('Hazardous Waste', Chemical Name) container->label_cont add_waste Add Waste to Container label_cont->add_waste close_cont Securely Close Container add_waste->close_cont store Store in Satellite Accumulation Area (SAA) close_cont->store ehs Contact EHS for Pickup store->ehs

Figure 1: Step-by-step workflow for the safe disposal of this compound.

Waste Segregation: The Foundational Decision

The single most important decision in this process is the initial segregation. As a halogenated organic, this compound must never be mixed with other waste streams.

Prohibited Mixtures:

  • Non-Halogenated Solvents: (e.g., acetone, ethanol, hexane).[6]

  • Acids or Bases: (e.g., HCl, NaOH).[5][6]

  • Aqueous Solutions of Heavy Metals: (e.g., lead, mercury).[6]

  • Strong Oxidizers: (e.g., peroxides).[2]

The logic is straightforward: introducing a chlorinated compound into a non-chlorinated waste stream renders the entire volume as the more hazardous (and expensive) category.

G compound Generated Chemical Waste is_halogen Does it contain F, Cl, Br, or I? compound->is_halogen halogen_bin Halogenated Organic Waste is_halogen->halogen_bin Yes non_halogen_bin Non-Halogenated Organic Waste is_halogen->non_halogen_bin No

Figure 2: Decision logic for segregating halogenated vs. non-halogenated organic waste.

Final Disposal and Emergency Procedures

  • Final Disposal: The ultimate disposal of the collected hazardous waste is the responsibility of your institution's licensed EHS provider. Researchers are responsible for the process up to the point of collection. Ensure that you follow your specific institution's procedures for requesting a hazardous waste pickup. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via incineration.[1][5]

  • Spill Management: In the event of a small spill, and only if you are trained to do so:

    • Evacuate non-essential personnel.

    • Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it into your designated "Halogenated Organic Waste" container.[1][3]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area immediately and contact your institution's emergency response line.[9]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-8-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Chloro-8-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.